Technical Documentation Center

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide
  • CAS: 102739-38-8

Core Science & Biosynthesis

Foundational

Preliminary Toxicity Screening of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive framework for the preliminary toxicological assessment of the novel chemical entity, (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide (CAS No. 102739-38-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicological assessment of the novel chemical entity, (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide (CAS No. 102739-38-8). As a compound with limited publicly available safety data, a structured, tiered approach to toxicity screening is imperative for informed decision-making in drug development or chemical safety assessment. This document outlines a logical progression of studies, commencing with in silico predictions to identify potential hazards, followed by a robust battery of in vitro assays to assess cytotoxicity and genotoxicity. The causality behind experimental choices, detailed step-by-step protocols, and guidance on data interpretation are provided to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage safety evaluation of new chemical entities.

Introduction and Rationale

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide is a heterocyclic compound featuring a substituted pyrimidine ring and a cyanamide functional group.[1][2] The pyrimidine scaffold is a well-known pharmacophore present in numerous therapeutic agents, including anticancer and antimicrobial drugs.[3][4] However, pyrimidine derivatives can also exhibit toxicity, for instance, by inducing oxidative stress.[5] The cyanamide moiety (R-N-C≡N) is a highly reactive functional group.[6] Cyanamide itself is known to have modest toxicity in humans, causing effects ranging from irritation to more severe systemic issues, and animal studies suggest potential for reproductive toxicity.[7][8]

Given the structural alerts presented by both the pyrimidine core and the cyanamide group, a thorough preliminary toxicity screening is essential to identify any potential liabilities early in the development process. This guide proposes a scientifically sound, tiered approach, beginning with non-animal methods, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[9]

The proposed workflow is designed to efficiently and cost-effectively gather initial safety data, enabling a data-driven decision on whether to advance the compound for further, more extensive toxicological studies.

Tier 1: In Silico Toxicity Prediction

The initial step in the safety assessment of a novel compound for which no toxicological data exists should be the use of in silico computational models.[10][11] These methods predict the potential toxicity of a chemical based on its structure by comparing it to databases of compounds with known toxicological properties.[10] This approach allows for a rapid and cost-effective initial hazard identification.

Rationale for In Silico Assessment
  • Early Hazard Identification: In silico tools can predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities such as hepatotoxicity.[10]

  • Prioritization of Resources: The predictions can help prioritize compounds for further testing and guide the selection of appropriate in vitro and in vivo assays.[11]

  • Reduction in Animal Testing: By flagging potentially toxic compounds early, in silico methods contribute to the reduction of animal use in toxicological research.

Recommended In Silico Models

A variety of commercial and open-source platforms are available for toxicity prediction. It is advisable to use a consensus approach, combining the results from multiple models to increase the confidence in the predictions.

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a compound with its biological activity or toxicity.[12][13] For (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide, QSAR models can be used to predict its potential for mutagenicity (Ames test outcome), carcinogenicity, and skin sensitization.

  • Expert Rule-Based Systems: These systems use a set of rules derived from known toxicological data and chemical principles to predict toxicity. They can identify structural alerts within the molecule that are associated with specific types of toxicity.

  • Read-Across: This approach involves identifying structurally similar compounds with known toxicity data to infer the potential toxicity of the target compound.[12]

The output from these models will provide a preliminary hazard profile for (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide, which will inform the design of the subsequent in vitro studies.

Tier 2: In Vitro Cytotoxicity Assessment

The next tier of investigation involves assessing the compound's effect on cell viability using cultured cells. In vitro cytotoxicity assays are fundamental for determining the concentration range at which a compound elicits a toxic response at the cellular level.[14] It is recommended to use at least two different assays based on different cellular mechanisms to obtain a more comprehensive understanding of the compound's cytotoxic potential.[15][16]

Neutral Red (NR) Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[16]

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity assessment, or HEK293 for general cytotoxicity) in a 96-well microtiter plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include appropriate vehicle controls (medium with the highest concentration of the solvent) and untreated controls.

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining: After incubation, replace the treatment medium with a medium containing a known concentration of Neutral Red dye. Incubate for a further 2-3 hours to allow for dye uptake by viable cells.

  • Dye Extraction: Wash the cells with a suitable buffer (e.g., PBS) and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[16]

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the Neutral Red Uptake Assay protocol.

  • MTT Addition: After the compound incubation period, add a solution of MTT to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm.

  • Data Analysis: Calculate the percentage of metabolic activity relative to the untreated control and determine the IC50 value.

Data Presentation for Cytotoxicity

The results of the cytotoxicity assays should be presented in a clear and concise table, allowing for easy comparison of the IC50 values obtained from the different assays and time points.

Assay TypeCell LineExposure Time (hours)IC50 (µM) [Hypothetical Data]
Neutral RedHepG22475.2
Neutral RedHepG24848.9
MTTHepG22482.5
MTTHepG24855.1
Neutral RedHEK2932498.7
MTTHEK29348110.4

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity testing is a critical component of preclinical safety assessment as it evaluates the potential of a compound to damage genetic material, which can lead to mutations and cancer.[17] A standard battery of in vitro genotoxicity tests is recommended to cover different genotoxic mechanisms.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[18][19] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[20][21] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[19]

  • Strain Selection: Use a panel of at least five strains of bacteria as recommended by OECD Guideline 471, including strains that detect both frameshift and base-pair substitution mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.[21]

  • Compound Exposure: Add the test compound at various concentrations, the bacterial culture, and either the S9 mix or a control buffer to molten top agar.

  • Plating and Incubation: Pour the mixture onto minimal glucose agar plates. Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and the increase is at least twofold greater than the background (spontaneous reversion) rate.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause whole chromosome loss).[22][23] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[24]

  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO-K1, V79, or human peripheral blood lymphocytes). Expose the cells to a range of concentrations of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide for a short (e.g., 3-6 hours) and a long (e.g., 24 hours) duration, both with and without S9 metabolic activation.[22]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.[23][25]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[23]

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[22]

Data Presentation for Genotoxicity

Summarize the results of the genotoxicity assays in clear tables.

Table 2: Hypothetical Ames Test Results

StrainMetabolic ActivationCompound Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlResult
TA98-S90 (Vehicle)25 ± 41.0Negative
1028 ± 51.1
5035 ± 61.4
+S90 (Vehicle)40 ± 71.0Negative
1045 ± 81.1
5052 ± 91.3
TA100-S90 (Vehicle)120 ± 151.0Negative
10135 ± 181.1
50150 ± 201.3
+S90 (Vehicle)150 ± 221.0Positive
10280 ± 301.9
50450 ± 453.0

Table 3: Hypothetical In Vitro Micronucleus Assay Results (CHO-K1 cells, 24h exposure, -S9)

Compound Concentration (µM)% Cytotoxicity% Binucleated Cells with Micronuclei (Mean ± SD)Result
0 (Vehicle)01.5 ± 0.3Negative
1051.7 ± 0.4
25152.0 ± 0.5
50304.5 ± 0.8Positive
75556.8 ± 1.1

Integrated Data Interpretation and Decision Making

The collective data from the in silico and in vitro assays must be integrated to form a preliminary toxicological profile of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide. This integrated assessment will guide the decision on the compound's future development.

G start Start: Novel Compound (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide in_silico Tier 1: In Silico Toxicity Prediction (QSAR, Expert Systems) start->in_silico cytotoxicity Tier 2: In Vitro Cytotoxicity (Neutral Red & MTT Assays) in_silico->cytotoxicity Inform dose selection genotoxicity Tier 3: In Vitro Genotoxicity (Ames & Micronucleus Assays) cytotoxicity->genotoxicity Determine non-cytotoxic concentrations for testing risk_assessment Integrated Risk Assessment & Decision Making genotoxicity->risk_assessment stop_dev Stop Development or Redesign Compound risk_assessment->stop_dev High Cytotoxicity & Positive Genotoxicity further_studies Proceed to Further (Mechanistic/In Vivo) Studies risk_assessment->further_studies Low Cytotoxicity & Negative Genotoxicity risk_assessment->further_studies Manageable Toxicity Profile (e.g., cytotoxicity at high conc.)

Caption: Tiered approach for preliminary toxicity screening.

A decision-making framework based on the integrated results can be visualized as follows:

G start Integrated Data from In Silico, Cytotoxicity, & Genotoxicity geno_check Genotoxicity Positive? start->geno_check cyto_check High Cytotoxicity (Low IC50)? geno_check->cyto_check No stop High Risk: Stop Development geno_check->stop Yes proceed Low Risk: Proceed to Advanced Studies cyto_check->proceed No investigate Moderate Risk: Further Mechanistic Investigation cyto_check->investigate Yes

Caption: Decision-making workflow based on screening results.

Conclusion

This technical guide has outlined a systematic and scientifically robust approach for the preliminary toxicity screening of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide. By employing a tiered strategy that begins with in silico predictions and progresses to a well-defined battery of in vitro cytotoxicity and genotoxicity assays, researchers can generate crucial early-stage safety data. This data is fundamental for identifying potential toxicological liabilities and for making informed, evidence-based decisions regarding the continued development of this novel chemical entity. Adherence to these principles and protocols will ensure a high standard of scientific integrity while also aligning with the global effort to reduce and replace animal testing in toxicology.

References

  • Ames, B. N. (1971). The detection of chemical mutagens with enteric bacteria. In Chemical Mutagens: Principles and Methods for Their Detection (Vol. 1, pp. 267-282). Plenum Press.
  • Wikipedia. (n.d.). Cyanamide. Retrieved March 19, 2026, from [Link]

  • PubMed. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Retrieved March 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved March 19, 2026, from [Link]

  • Microbiology Note. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved March 19, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved March 19, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved March 19, 2026, from [Link]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved March 19, 2026, from [Link]

  • PozeSCAF. (2024). In Silico Toxicity Prediction - AI powered Drug Discovery CRO. Retrieved March 19, 2026, from [Link]

  • Evotec. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex. Retrieved March 19, 2026, from [Link]

  • PubMed. (1989). Comparisons of two in vitro cytotoxicity assays-The neutral red (NR) and tetrazolium MTT tests. Retrieved March 19, 2026, from [Link]

  • Academia.edu. (n.d.). Comparisons of two in vitro cytotoxicity assays—The neutral red (NR) and tetrazolium MTT tests. Retrieved March 19, 2026, from [Link]

  • STAR Protocols. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved March 19, 2026, from [Link]

  • JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Retrieved March 19, 2026, from [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved March 19, 2026, from [Link]

  • ProQuest. (n.d.). Strategies to Enhance the Applicability of In Silico Toxicity Prediction Methods. Retrieved March 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Retrieved March 19, 2026, from [Link]

  • DergiPark. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Retrieved March 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Retrieved March 19, 2026, from [Link]

  • ACS Publications. (2025). Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World. Retrieved March 19, 2026, from [Link]

  • Episkin. (n.d.). Cytotoxicity testing using neutral red and MTT assays on a three-dimensional human skin substrate. Retrieved March 19, 2026, from [Link]

  • JoVE. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Retrieved March 19, 2026, from [Link]

  • PubMed. (1987). Synthesis and fungitoxicity of some pyrimidine derivatives. Retrieved March 19, 2026, from [Link]

  • STAR Protocols. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (2024). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Retrieved March 19, 2026, from [Link]

  • MDPI. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved March 19, 2026, from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved March 19, 2026, from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved March 19, 2026, from [Link]

  • INCHEM. (n.d.). ICSC 0424 - CYANAMIDE. Retrieved March 19, 2026, from [Link]

  • Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated. Retrieved March 19, 2026, from [Link]

  • OECD. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved March 19, 2026, from [Link]

  • University of Birmingham. (n.d.). Cyanamide. Retrieved March 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved March 19, 2026, from [Link]

  • The Good Scents Company. (n.d.). cyanamide, 420-04-2. Retrieved March 19, 2026, from [Link]

  • AERU. (2026). Cyanamide (Ref: LH 21,810A). Retrieved March 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. Retrieved March 19, 2026, from [Link]

  • Cardiff University. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide. Retrieved March 19, 2026, from [Link]

  • Environmental Analysis Health and Toxicology. (2024). :: Environmental Analysis Health and Toxicology. Retrieved March 19, 2026, from [Link]

Sources

Exploratory

Physicochemical properties of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

An In-depth Technical Guide to the Physicochemical Properties of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited publicly available data on this specific molecule, this document synthesizes information from closely related analogues, established chemical principles, and validated analytical methodologies to offer a predictive and practical framework for its study.

Molecular Structure and Chemical Identity

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The molecule is characterized by a pyrimidine ring substituted with a methyl group at the 4-position, an acetyl group at the 5-position, and a cyanamide group at the 2-position.

Chemical Structure:

Key Structural Features:

  • Pyrimidine Core: A diazine ring that imparts specific electronic and hydrogen bonding capabilities.

  • Acetyl Group: An electron-withdrawing group that can influence the reactivity and aromaticity of the pyrimidine ring.

  • Methyl Group: An electron-donating group that can affect the molecule's lipophilicity and steric profile.

  • Cyanamide Group: A versatile functional group known for its role in bioisosteric replacements and as a synthetic intermediate.[1] It can act as a hydrogen bond donor and acceptor.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide. These values are estimated based on the analysis of structurally similar compounds and computational modeling. Experimental verification is crucial for confirming these predictions.

PropertyPredicted ValueMethod of Estimation / Notes
Molecular Formula C8H7N5O---
Molecular Weight 189.18 g/mol ---
Appearance Likely a crystalline solidBased on similar pyrimidine derivatives.[2][3]
Melting Point 150 - 200 °CBroad range due to potential polymorphism and impurities. Similar sulfonamide analogue melts at 469 K (196 °C).[3]
Boiling Point > 300 °C (decomposes)High boiling point expected due to polar nature and potential for intermolecular hydrogen bonding.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The pyrimidine core and acetyl group suggest some water solubility, while the overall structure indicates better solubility in organic solvents.
pKa Acidic (cyanamide N-H, ~7-9), Basic (pyrimidine nitrogens, ~2-4)The cyanamide proton is weakly acidic. The pyrimidine ring nitrogens are weakly basic.
LogP 1.0 - 2.0Estimated based on the contributions of the functional groups.

Synthesis and Crystallization

Proposed Synthetic Workflow:

Synthetic Workflow A 2-Amino-5-acetyl-4-methylpyrimidine C (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide A->C Cyanation B Cyanating Agent (e.g., Cyanogen Bromide) B->C D Purification (Recrystallization or Chromatography) C->D Isolation

Caption: Proposed synthesis of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide.

Experimental Protocol for Synthesis (Hypothetical):

  • Reaction Setup: To a solution of 2-amino-5-acetyl-4-methylpyrimidine in an appropriate anhydrous solvent (e.g., acetonitrile or THF), add a suitable base (e.g., sodium hydride or triethylamine) under an inert atmosphere.[4]

  • Cyanation: Slowly add a solution of a cyanating agent, such as cyanogen bromide, to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate).[4]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical and Spectroscopic Characterization

A comprehensive characterization of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide is essential to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: Expected signals would include singlets for the methyl and acetyl protons, and a singlet for the pyrimidine C6-H. The chemical shift of the cyanamide N-H proton may be broad and concentration-dependent. For a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the methyl protons appear around δ 2.5 ppm and the pyrimidine proton at δ 8.93 ppm in DMSO-d6.[3]

  • ¹³C NMR: Will provide information on the carbon skeleton, with distinct signals for the carbonyl carbon, the cyano carbon, and the aromatic carbons of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in the molecule.

  • N-H stretch: A sharp to broad band is expected in the region of 3200-3400 cm⁻¹.

  • C≡N stretch (Nitrile): A sharp, characteristic absorption should appear around 2200-2260 cm⁻¹.[5]

  • C=O stretch (Ketone): A strong absorption is expected in the range of 1680-1700 cm⁻¹.

  • C=N and C=C stretches (Pyrimidine ring): Multiple bands will be present in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. The pyrimidine ring and the acetyl group constitute a conjugated system, which is expected to show absorption maxima in the UV region.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure and crystal packing. For the analogous compound N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the crystal structure has been determined, revealing details about bond lengths, bond angles, and intermolecular interactions.[2][3]

Workflow for Analytical Characterization:

Analytical Workflow cluster_0 Primary Characterization cluster_1 Further Analysis A Synthesized Compound B NMR (¹H, ¹³C) A->B C Mass Spectrometry (LRMS, HRMS) A->C D IR Spectroscopy A->D E UV-Vis Spectroscopy A->E F X-ray Crystallography A->F G Purity Analysis (HPLC, Elemental Analysis) B->G C->G

Caption: A typical workflow for the analytical characterization of a novel compound.

Experimental Protocols for Physicochemical Property Determination

Solubility Determination

A standard shake-flask method can be employed to determine the aqueous solubility.

  • Sample Preparation: Add an excess amount of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide to a known volume of water in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[6]

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a key parameter for predicting a drug's pharmacokinetic properties. The shake-flask method is also commonly used for LogP determination.

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a sealed container.

  • Equilibration: Shake the mixture for a set period to allow for partitioning.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique.

  • Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination

The pKa can be determined using potentiometric titration or UV-metric methods.

  • Solution Preparation: Prepare a solution of the compound in water or a co-solvent system if solubility is low.

  • Titration: Titrate the solution with a standardized acid or base.

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Analysis: Determine the pKa from the titration curve, typically as the pH at the half-equivalence point.

Potential Applications and Future Directions

The structural motifs present in (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide suggest several potential areas of application:

  • Medicinal Chemistry: Pyrimidine derivatives are known to exhibit a wide range of biological activities. The cyanamide group can act as a bioisostere for other functional groups and may be involved in covalent interactions with biological targets.[7]

  • Materials Science: The ability of the molecule to participate in hydrogen bonding and π-π stacking could make it a candidate for the development of novel crystalline materials with interesting optical or electronic properties.

Further research is warranted to fully elucidate the properties and potential of this compound. This would include a thorough experimental validation of its physicochemical properties, an exploration of its synthetic accessibility and scalability, and an investigation into its biological activity and material properties.

References

  • Szent-Gyorgyi, C.; Schmidt, B. F.; Creeger, Y.; Fisher, G. W.; Zakel, K. L.; Adler, S.; Fitzpatrick, J. A.; Woolford, C. A.; Yan, Q.; Vasilev, K. V.; Berget, P. B.; Bruchez, M. P.; Jarvik, J. W.; Waggoner, A. (n.d.). Table NMR Spectroscopic Data (500 MHz, MeOD for "TCM" 13.
  • Archimer - Ifremer. (n.d.). Material and methods.
  • ResearchGate. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
  • IUCr. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
  • BLDpharm. (n.d.). 102739-38-8|N-(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide.
  • Acta Crystallographica Section E. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methyl-pyrimidin-2-yl)benzene-sulfonamide.
  • Amanote Research. (2015). A New Approach to the Synthesis of Cyanamide: 2-Cyanoimino-4-Aryl-6-(Naphthalen-2-Yl)-3,4-Dihydro-1h-Pyrimidines and Their Antimicrobial Screening.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Ethyl-2-Pyrimidinyl Cyanamide.
  • CHIMIA. (n.d.). Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics.
  • ChemicalBook. (n.d.). Cyanamide(420-04-2)IR1.
  • Semantic Scholar. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
  • Molecules. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
  • Google Patents. (n.d.). CN113200912A - Method for synthesizing cyanamide.
  • RSC Publishing. (n.d.). Analytical Methods.

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

Introduction & Synthetic Rationale (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide (CAS: 102739-38-8) is a highly functionalized pyrimidine derivative that serves as a critical building block in medicinal chemistry and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Rationale

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide (CAS: 102739-38-8) is a highly functionalized pyrimidine derivative that serves as a critical building block in medicinal chemistry and drug discovery[1],[2]. The synthesis of 2-cyanamidopyrimidines requires precise control over cyclization pathways to avoid the formation of undesired structural isomers.

To achieve a self-validating and high-yielding protocol, this guide utilizes an aza-annulation strategy. The method relies on the condensation of a symmetrical 1,3-dicarbonyl enol ether—3-(ethoxymethylene)pentane-2,4-dione (EMAA)—with cyanoguanidine (dicyandiamide)[3]. The inherent symmetry of the acetylacetone moiety in EMAA is a critical design choice: it eliminates the possibility of regiochemical isomers during the final cyclization step, ensuring that the C4-methyl and C5-acetyl groups are unambiguously established[4],[5].

Mechanistic Pathway

Pathway N1 Acetylacetone (1,3-Dicarbonyl) N3 3-(Ethoxymethylene)pentane-2,4-dione (EMAA Intermediate) N1->N3 Knoevenagel-type condensation N2 Triethyl Orthoformate + Acetic Anhydride N2->N3 N5 Nucleophilic Attack (Enamine Formation) N3->N5 Base (NaOEt) N4 Cyanoguanidine (Dicyandiamide) N4->N5 N6 Intramolecular Cyclization (Dehydration) N5->N6 -EtOH N7 (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide (Target Molecule) N6->N7 -H2O

Retrosynthetic and forward mechanistic pathway for the synthesis of the target pyrimidine.

Experimental Protocols

Part A: Synthesis of the EMAA Intermediate

Causality & Optimization: Direct condensation of acetylacetone with guanidines often requires harsh conditions and yields complex mixtures. Pre-forming the ethoxymethylene derivative (EMAA) activates the C3 position as an electrophilic center. Acetic anhydride is employed here not merely as a solvent, but as a thermodynamic sink. It scavenges the ethanol byproduct to form ethyl acetate and acetic acid, driving the Knoevenagel-type equilibrium strictly toward completion[4],[6].

Step-by-Step Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube.

  • Reagent Loading: Charge the flask with acetylacetone (20.0 g, 0.20 mol) and triethyl orthoformate (29.6 g, 0.20 mol)[4].

  • Activation: Add acetic anhydride (41.0 g, 0.40 mol) in one rapid portion.

  • Reflux: Heat the mixture to reflux (approx. 120 °C) for 2.5 hours under vigorous stirring.

  • Distillation: Cool the reaction mixture to room temperature. Transfer to a short-path distillation apparatus and remove volatile byproducts (ethyl acetate, acetic acid) under reduced pressure (5–10 mmHg).

  • Purification: Purify the crude residue via fractional vacuum distillation. Collect the fraction boiling at 95–110 °C at 0.3 mmHg to obtain pure EMAA as a pale yellow liquid.

Part B: Cyclocondensation to (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

Causality & Optimization: The cyclocondensation requires a base to deprotonate cyanoguanidine, enhancing its nucleophilicity[7]. Sodium ethoxide is specifically selected because its conjugate acid (ethanol) matches the leaving group of the EMAA intermediate, preventing destructive transesterification side-reactions[5].

Step-by-Step Procedure:

  • Alkoxide Preparation: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, prepare a fresh sodium ethoxide solution by carefully dissolving sodium metal (2.3 g, 0.10 mol) in anhydrous ethanol (100 mL)[5].

  • Deprotonation: Once the sodium is consumed and the solution is at room temperature, add cyanoguanidine (8.4 g, 0.10 mol) in portions. Stir for 15 minutes to generate the guanidinate anion.

  • Addition: Add the purified EMAA (15.6 g, 0.10 mol) dropwise over 10 minutes using an addition funnel. Maintain the internal temperature below 30 °C to control the initial exothermic addition-elimination step.

  • Aza-Annulation: Gradually heat the reaction mixture to reflux (80 °C) and maintain for 5 hours. The elevated temperature provides the activation energy for the secondary intramolecular cyclization, expelling water to aromatize the pyrimidine ring[3].

  • Monitoring: Verify reaction completion via TLC (eluent: CH₂Cl₂/MeOH 9:1). The EMAA spot should be completely consumed.

  • Isolation: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove ~80% of the ethanol.

  • Precipitation: Dissolve the concentrated residue in 100 mL of distilled water. Carefully acidify the aqueous solution with 1M HCl to pH 4.5. The free (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide will precipitate out of the solution.

  • Final Purification: Filter the solid under vacuum, wash sequentially with cold water (2 × 20 mL) and cold ethanol (10 mL). Recrystallize from an ethanol/DMF mixture and dry under high vacuum.

Quantitative Data & Characterization

Table 1: Reaction Stoichiometry and Yield Metrics

Reagent / IntermediateMW ( g/mol )EquivalentsMass (g)Expected Yield (%)
Acetylacetone100.121.020.0N/A
Triethyl Orthoformate148.201.029.6N/A
Acetic Anhydride102.092.041.0N/A
EMAA (Intermediate) 156.181.015.660 - 65%
Cyanoguanidine84.081.08.4N/A
Sodium Ethoxide68.051.06.8N/A
Target Pyrimidine 176.181.0~13.270 - 75%

Table 2: Expected Spectroscopic Characterization (¹H NMR, 400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.50 - 12.00Broad Singlet1H-NH- (Cyanamide proton, exchangeable)
8.85Singlet1HPyrimidine C6-H (Aromatic)
2.62Singlet3HPyrimidine C4-CH₃
2.51Singlet3HAcetyl -CO-CH₃

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

Abstract This application note describes the development and protocol for a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (5-Acetyl-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and protocol for a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing in pharmaceutical development. The described method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile mobile phase, with UV detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the rationale behind method development choices and a step-by-step protocol for implementation.

Introduction

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by pyrimidine derivatives.[1][2] The purity and stability of such active pharmaceutical ingredients (APIs) are critical quality attributes that must be rigorously controlled throughout the drug development process.[3] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds and their impurities.[4][5][6] Developing a stability-indicating HPLC method is crucial as it must be able to separate the API from any potential degradation products or process-related impurities, ensuring an accurate assessment of the drug substance's quality over time.[7][8] This application note provides a detailed methodology for the analysis of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide, grounded in established principles of HPLC method development.

Physicochemical Properties of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[9]

  • Structure: The molecule contains a pyrimidine ring, an acetyl group, a methyl group, and a cyanamide group.[2] This combination of functional groups suggests a moderate polarity.

  • Solubility: The presence of nitrogen and oxygen atoms allows for hydrogen bonding, suggesting moderate solubility in polar solvents.[2] The parent compound, cyanamide, is highly soluble in water.[10][11] For method development, solvents like methanol, acetonitrile, and water are good starting points.

  • pKa: The pKa of the cyanamide group is approximately 1.1, indicating it is a very weak acid.[12] The pyrimidine ring also possesses basic nitrogen atoms. Understanding the pKa is crucial for selecting a mobile phase pH that ensures the analyte is in a single ionic form, leading to sharp, symmetrical peaks.

  • UV Absorbance: Pyrimidine derivatives are known to absorb UV light due to their aromatic and conjugated systems.[1] A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal detection sensitivity. Many pyrimidine-containing compounds exhibit strong absorbance in the 220-300 nm range.[6][13][14]

HPLC Method Development Strategy

The development of a stability-indicating HPLC method is a systematic process. The goal is to achieve adequate resolution between the main peak and any potential impurities or degradants with good peak shape and sensitivity.[5][7]

Chromatographic System and Column Selection

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable. Reversed-phase chromatography is the most common and versatile mode for the analysis of moderately polar pharmaceutical compounds.[7] A C18 column is a good initial choice due to its wide applicability and ability to separate a broad range of analytes.

Mobile Phase Selection and Optimization

The mobile phase composition is a critical parameter for achieving the desired separation. A mixture of an aqueous buffer and an organic modifier is typically used in reversed-phase HPLC.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred due to its lower viscosity and better UV transparency at lower wavelengths.

  • Aqueous Phase and pH Control: A buffer is necessary to control the pH of the mobile phase and ensure the consistent ionization state of the analyte. Given the pKa of the cyanamide and the basicity of the pyrimidine ring, a phosphate buffer in the pH range of 3-7 is a suitable starting point. This helps to maintain a consistent retention time and peak shape.

Detection Wavelength

The detection wavelength should be set at the λmax of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended during method development to assess peak purity and to identify the optimal detection wavelength for all components of interest.

Gradient Elution

For a stability-indicating method where potential impurities with a range of polarities may be present, a gradient elution is generally preferred over an isocratic elution.[7] A gradient allows for the effective elution of both early and late-eluting compounds in a reasonable run time.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (Structure, pKa, Solubility, UV) B Select Column (e.g., C18, 5 µm, 4.6x150 mm) A->B C Select Mobile Phase (ACN/Water, MeOH/Water) B->C D Determine Detection Wavelength (UV Scan for λmax) C->D E Optimize Mobile Phase pH (e.g., Phosphate Buffer pH 3-7) D->E Proceed to Optimization F Develop Gradient Profile (Initial %B, Ramp, Final %B) E->F G Optimize Flow Rate & Temperature (e.g., 1.0 mL/min, 30°C) F->G H Evaluate Peak Shape & Resolution G->H I Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) H->I Proceed to Validation J Assess Specificity (Resolution of degradants) I->J K Validate Method Parameters (Linearity, Accuracy, Precision, Robustness) J->K L Finalized Method K->L

Sources

Method

Application Notes and Protocols for In Vivo Dosing of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing effective in vivo dosing strategies for the novel compound, (5-Acetyl-4-methylpyrimidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing effective in vivo dosing strategies for the novel compound, (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide (CAS 102739-38-8)[1][2]. Given the limited publicly available in vivo data for this specific molecule, this guide emphasizes a foundational, step-by-step approach to systematically determine optimal dosing. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to regulatory guidelines for preclinical research. We will delve into the critical aspects of compound characterization, formulation, pharmacokinetic (PK) and pharmacodynamic (PD) assessments, and toxicity evaluations, providing both theoretical rationale and actionable experimental protocols.

Introduction to (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide is a small organic molecule featuring a pyrimidine core. The pyrimidine scaffold is a common motif in a wide range of biologically active compounds, including approved drugs with anticancer and other therapeutic properties[3]. The cyanamide group is a reactive moiety known to be present in compounds that can act as enzyme inhibitors[4]. Specifically, cyanamide and its derivatives have been shown to inhibit enzymes like aldehyde dehydrogenase through metabolic activation[4][5][6]. The combination of these structural features suggests that (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide could possess interesting pharmacological activities, potentially as an enzyme inhibitor or a modulator of signaling pathways implicated in disease.

Key Structural Features:

  • Pyrimidine Ring: A heterocyclic aromatic ring that is a key component of many bioactive molecules[1].

  • Acetyl Group: A functional group that can influence the compound's metabolic stability and interactions with biological targets.

  • Cyanamide Group: A reactive functional group that can participate in covalent interactions with protein targets[4].

The initial step in any in vivo study is a thorough characterization of the test compound.

Pre-Formulation and Formulation Development

The successful delivery of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide to the target site in vivo is critically dependent on its formulation. The choice of formulation will be dictated by the physicochemical properties of the compound and the intended route of administration.

Physicochemical Characterization

A fundamental understanding of the compound's properties is essential for developing a suitable formulation.

ParameterExperimental MethodImportance for Dosing Strategy
Solubility Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS at different pH values) and common formulation vehicles (e.g., water, DMSO, ethanol, PEG400, Tween 80).Determines the feasibility of creating a solution-based formulation and informs the choice of appropriate solvents and excipients. Poor aqueous solubility may necessitate a suspension or more complex formulation[7].
LogP/LogD HPLC-based or shake-flask methods.Predicts the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, including cell permeability[7].
pKa Potentiometric titration or UV-spectroscopy.Identifies ionizable groups and their charge state at physiological pH, which affects solubility, permeability, and target binding.
Chemical Stability HPLC analysis of the compound in the chosen formulation vehicle over time at different storage conditions (e.g., room temperature, 4°C).Ensures the compound does not degrade in the dosing vehicle before or during administration, which would lead to inaccurate dosing[7].
Formulation Protocol: A General Approach

For a novel compound like (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide, a multi-step approach to formulation is recommended.

Objective: To prepare a stable and homogenous formulation suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

Materials:

  • (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

  • Solvents: DMSO, PEG400, Ethanol

  • Surfactants: Tween 80, Cremophor EL

  • Vehicles: Saline, PBS, Water for injection

  • Vortex mixer, Sonicator, pH meter

Protocol:

  • Initial Solubility Screen: Test the solubility of the compound in a range of individual solvents and co-solvent mixtures.

  • Vehicle Selection: Based on the solubility screen and the intended route of administration, select a primary vehicle. For oral administration, a vehicle like 0.5% methylcellulose or a solution containing DMSO, PEG400, and water is common. For parenteral routes, sterile saline or PBS-based formulations are preferred[8].

  • Formulation Preparation (Example for Oral Gavage): a. Weigh the required amount of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide. b. Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO). c. Add a co-solvent like PEG400 to aid solubility and stability. d. Slowly add the aqueous vehicle (e.g., water or saline) while vortexing to prevent precipitation. A surfactant like Tween 80 can be included to improve suspension stability. e. Adjust the final volume with the aqueous vehicle. f. Visually inspect for homogeneity and clarity (for solutions) or uniform dispersion (for suspensions).

  • Stability Assessment: Store the formulation under appropriate conditions and re-analyze at set time points to ensure the compound remains stable and in solution/suspension.

Pharmacokinetic (PK) Studies

PK studies are essential to understand how the animal body processes the compound, specifically its absorption, distribution, metabolism, and excretion (ADME)[9]. This information is crucial for selecting a rational dosing schedule.

Single-Dose PK Study Design

Objective: To determine key PK parameters after a single administration of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide.

Animal Model:

  • Species: Mouse or Rat (select a pharmacologically relevant species if known)

  • Strain: e.g., C57BL/6 mice or Sprague-Dawley rats

  • Sex: Male and/or Female

  • Number of animals: 3-4 per time point

Experimental Workflow:

PK_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Formulation Prepare Formulation Dose_Calc Calculate Dose Formulation->Dose_Calc Dosing Administer Compound (e.g., IV and PO) Dose_Calc->Dosing Blood_Collection Collect Blood Samples at Pre-defined Time Points Dosing->Blood_Collection Plasma_Processing Process Blood to Plasma Blood_Collection->Plasma_Processing LCMS LC-MS/MS Analysis of Plasma Samples Plasma_Processing->LCMS PK_Calc Calculate PK Parameters LCMS->PK_Calc

Caption: Workflow for a single-dose pharmacokinetic study.

Protocol:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week.

  • Dosing:

    • Administer a single dose of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide via the intended therapeutic route (e.g., oral gavage - PO) and intravenously (IV) to determine bioavailability.

    • The initial dose can be estimated from any available in vitro data (e.g., 5-10 times the IC50) or from data on structurally similar compounds.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters.

PK ParameterDescriptionImportance
Cmax Maximum plasma concentration.Indicates the peak exposure to the compound[10].
Tmax Time to reach Cmax.Provides information on the rate of absorption.
AUC Area under the concentration-time curve.Represents the total drug exposure over time.
t1/2 Half-life.Determines the time it takes for the plasma concentration to decrease by half and informs dosing frequency[10].
Bioavailability (F%) The fraction of the administered dose that reaches systemic circulation.Crucial for comparing different routes of administration and determining oral dosage[10].
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma[10].Indicates the extent of drug distribution into tissues.

Dose-Ranging and Tolerability Studies

Before efficacy studies, it is imperative to determine the maximum tolerated dose (MTD) and to identify a range of doses that are both safe and potentially efficacious[9].

Maximum Tolerated Dose (MTD) Study Protocol

Objective: To determine the highest dose of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide that can be administered without causing unacceptable toxicity.

Animal Model:

  • Species and strain as in PK studies.

  • Typically, a small number of animals per dose group (e.g., 3-5).

Protocol:

  • Dose Selection: Start with a dose significantly lower than any predicted toxic dose. A dose-escalation design is commonly used.

  • Dosing Regimen: Administer the compound daily for a set period (e.g., 7-14 days).

  • Monitoring:

    • Clinical Observations: Daily monitoring for signs of toxicity (e.g., changes in behavior, posture, activity, grooming).

    • Body Weight: Measure body weight daily or every other day. A significant weight loss (e.g., >15-20%) is often a sign of toxicity.

    • Endpoint: At the end of the study, collect blood for clinical chemistry and hematology, and perform a gross necropsy.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than a pre-defined level of body weight loss.

Pharmacodynamic (PD) and Efficacy Studies

PD studies aim to link the dose and concentration of the drug to its pharmacological effect.

In Vivo Target Engagement and Efficacy Model Selection

The choice of animal model is critical and will depend on the hypothesized mechanism of action of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide. For example, if the compound is predicted to have anticancer activity, a tumor xenograft or syngeneic model would be appropriate[8].

Experimental Workflow for an Efficacy Study:

Efficacy_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Model_Induction Induce Disease Model (e.g., Tumor Cell Implantation) Tumor_Growth Monitor Tumor Growth Model_Induction->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Dosing_Regimen Administer Vehicle, Compound, or Positive Control Randomization->Dosing_Regimen Monitoring Monitor Tumor Volume and Body Weight Dosing_Regimen->Monitoring Tissue_Collection Collect Tumors and Other Tissues Monitoring->Tissue_Collection At Study Endpoint Efficacy_Eval Evaluate Efficacy (e.g., Tumor Growth Inhibition) Monitoring->Efficacy_Eval PD_Analysis Analyze Target Modulation (e.g., Western Blot, IHC) Tissue_Collection->PD_Analysis

Caption: General workflow for an in vivo efficacy study.

Protocol:

  • Model Establishment: Establish the disease model in a cohort of animals.

  • Group Allocation: Randomize animals into treatment groups:

    • Vehicle Control

    • (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide (at least 3 dose levels, e.g., low, medium, high, based on MTD and PK data)

    • Positive Control (if available)

  • Treatment: Administer the compound according to the schedule determined from PK data (e.g., once or twice daily).

  • Efficacy Assessment: Monitor relevant efficacy endpoints throughout the study (e.g., tumor volume, survival, behavioral changes).

  • Pharmacodynamic Assessment: At the end of the study, collect tissues of interest to measure target engagement and downstream pharmacological effects.

Safety and Toxicology

All in vivo studies must be conducted in compliance with institutional and national guidelines for animal welfare. Preclinical toxicology studies are a regulatory requirement to ensure the safety of a drug candidate before it can be tested in humans[9][11][12].

Key Considerations for Safety Assessment:

  • GLP Compliance: For studies intended to support regulatory filings, adherence to Good Laboratory Practice (GLP) is mandatory[11][12].

  • Study Types: These can range from acute toxicity studies to subchronic and chronic evaluations to determine the No Observed Adverse Effect Level (NOAEL)[9][12].

  • Endpoints: Include histopathology of major organs, clinical chemistry, and hematology.

Conclusion and Future Directions

The protocols and strategies outlined in this document provide a robust framework for determining the in vivo dosing of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide. The key to a successful in vivo study with a novel compound is a systematic, data-driven approach. By first understanding the physicochemical properties, then defining the pharmacokinetic profile, and finally establishing a safe and effective dose range, researchers can confidently proceed to efficacy studies. This methodical process ensures the generation of high-quality, reproducible data that is essential for advancing a compound through the drug development pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols: Efficacy Testing of Pyrido[2,3-d]pyrimidine Derivatives in Animal Models.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies.
  • Sigma-Aldrich. Using Inhibitors In Vivo.
  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.
  • Cayman Chemical. (2019, August 13). Small Molecule Inhibitors Selection Guide.
  • CymitQuimica. CAS 102739-38-8: Cyanamide, (5-acetyl-4-methyl-2-pyrimidinyl)-.
  • National Center for Biotechnology Information. (n.d.). Metabolic activation of cyanamide to an inhibitor of aldehyde dehydrogenase in vitro. PubMed.
  • Rodrigues, T., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules.
  • Patsnap. (2024, July 17). What is the mechanism of Cyanamide?. Synapse.
  • BenchChem. (2025, December). The Multifaceted Biological Activities of Cyanamide Derivatives: A Technical Guide.
  • BLDpharm. 102739-38-8|N-(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide.
  • Preprints.org. (2026, February 28). Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research.

Sources

Application

Application Note: Microwave-Assisted Synthesis of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide (CAS: 102739-38-8) Executive Summary The pyrimidine scaffold is a privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide (CAS: 102739-38-8)

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of kinase inhibitors, antiviral agents, and agrochemicals. Specifically, (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide is a highly valuable intermediate due to the versatile reactivity of both its acetyl and cyanamide functional groups.

Mechanistic Rationale & Causality

To optimize a reaction, one must understand the causality behind the molecular transformations. The synthesis of (5-acetyl-4-methylpyrimidin-2-yl)cyanamide relies on the reaction between 3-(dimethylaminomethylene)pentane-2,4-dione (an enaminone) and cyanoguanidine[3].

The superiority of microwave irradiation in this specific protocol is not merely about heating faster; it is fundamentally tied to the polarity of the transition states:

  • Intermolecular Addition: The primary amine of cyanoguanidine acts as a nucleophile, attacking the highly electrophilic β -carbon of the enaminone. This forms a highly polar Michael-type intermediate.

  • Elimination: Dimethylamine is eliminated, which drives the equilibrium forward.

  • Intramolecular Cyclization: The secondary guanidine nitrogen attacks the adjacent acetyl carbonyl.

  • Dehydration: Loss of water yields the aromatic pyrimidine system.

The Microwave Advantage: Because the transition states of both the initial addition and the cyclization steps possess high dipole moments, they couple exceptionally well with the microwave field. This localized superheating selectively accelerates the desired pathway over competing side reactions (such as biguanide formation or triazine cyclization)[1].

Mechanism N1 Enaminone (Electrophile) N3 Intermolecular Addition (Michael-type) N1->N3 N2 Cyanoguanidine (Nucleophile) N2->N3 N4 Elimination (- Dimethylamine) N3->N4 N5 Intramolecular Cyclization (Nucleophilic Attack on Carbonyl) N4->N5 N6 Dehydration (- H2O) N5->N6 N7 (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide N6->N7

Figure 1: Mechanistic pathway of the pyrimidine ring cyclocondensation.

Comparative Data Analysis

The empirical data below summarizes the dramatic improvements achieved by switching from conventional convective heating to MAOS.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Source Oil BathMicrowave Irradiation (150 W)
Solvent Ethanol (Reflux)Ethanol (Sealed Vessel)
Temperature 78 °C120 °C
Reaction Time 6 - 8 Hours15 Minutes
Yield 45 - 55%85 - 92%
Byproduct Formation High (Triazine derivatives)Minimal
Crude Purity ~70%>95%

Table 1: Quantitative comparison of reaction conditions and outcomes.

Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, physical changes in the reaction matrix provide immediate feedback on the success of the step, ensuring trustworthiness and reproducibility.

Materials Required
  • Acetylacetone (2,4-pentanedione)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Cyanoguanidine (Dicyandiamide)

  • Potassium carbonate ( K2​CO3​ , anhydrous)

  • Anhydrous Ethanol

  • 1M Hydrochloric acid (HCl)

Step-by-Step Methodology

Phase 1: Synthesis of the Enaminone Precursor

  • In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add acetylacetone (1.00 g, 10.0 mmol) and DMF-DMA (1.31 g, 11.0 mmol).

  • Seal the vial and irradiate at 80 °C for 5 minutes (Power: 50 W).

  • Self-Validation Checkpoint: The solution will transition from colorless to a deep yellow/orange hue, confirming the formation of 3-(dimethylaminomethylene)pentane-2,4-dione.

  • Remove volatile byproducts (methanol) under reduced pressure for 10 minutes.

Phase 2: Microwave-Assisted Cyclocondensation 5. To the crude enaminone in the same vial, add cyanoguanidine (0.84 g, 10.0 mmol), anhydrous K2​CO3​ (1.66 g, 12.0 mmol), and 5.0 mL of anhydrous ethanol. 6. Seal the vessel with a pressure-rated cap. 7. Subject the mixture to microwave irradiation using the following parameters:

  • Temperature: 120 °C

  • Time: 15 minutes

  • Max Power: 150 W

  • Cooling: Enable dynamic compressed air cooling post-reaction to rapidly bring the vessel to 25 °C.

  • Self-Validation Checkpoint: During the reaction, the internal pressure will initially spike due to the evolution of dimethylamine gas, followed by stabilization, indicating the completion of the intermolecular addition phase.

Phase 3: Workup and Isolation 9. Transfer the cooled reaction mixture into a beaker containing 20 mL of crushed ice and water. 10. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches approximately 6.0. 11. Self-Validation Checkpoint: The target cyanamide possesses an acidic proton. Lowering the pH neutralizes the potassium salt, triggering the immediate and sudden precipitation of (5-acetyl-4-methylpyrimidin-2-yl)cyanamide as a solid. 12. Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 x 10 mL) followed by ice-cold ethanol (5 mL) to remove any unreacted cyanoguanidine. 13. Dry the product under high vacuum at 45 °C overnight.

Workflow A Phase 1: Enaminone Synthesis B Phase 2: Reagent Mixing (Cyanoguanidine) A->B C Phase 3: Microwave (120°C, 15 min) B->C D Phase 4: Cooling & Precipitation C->D E Phase 5: Filtration & Verification D->E

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

References

  • Title: 1-АРИЛ(ГЕТАРИЛ)(3-ДИМЕТИЛАМИНО)
  • Source: The Royal Society of Chemistry (RSC)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Cyanamine - (5-acetyl-4-methylpyrimidin-2-yl)cyanamide (Product Page)

Sources

Method

Application Notes & Protocols: Catalytic Methodologies in the Chemistry of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

For Researchers, Scientists, and Drug Development Professionals Abstract (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide is a multifaceted chemical entity possessing a unique convergence of reactive functional groups: a pyrim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide is a multifaceted chemical entity possessing a unique convergence of reactive functional groups: a pyrimidine core, a reactive cyanamide moiety, and an acetyl substituent. This guide provides a comprehensive overview of the catalytic strategies pertinent to this molecule. While literature directly pertaining to (5-acetyl-4-methylpyrimidin-2-yl)cyanamide is nascent, this document extrapolates from well-established catalytic reactions of analogous 2-cyanamidopyrimidines and related heterocyclic systems. We will explore the catalytic synthesis of the core scaffold and delve into the catalytic transformations of its cyanamide and acetyl functionalities. The protocols and mechanistic insights provided herein are designed to serve as a foundational resource for researchers aiming to utilize this and similar compounds in synthetic chemistry and drug discovery programs.

Introduction: The (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide Scaffold

The title compound, (5-acetyl-4-methylpyrimidin-2-yl)cyanamide, represents a class of highly functionalized N-heterocycles. The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The cyanamide group is a versatile functional handle, capable of acting as a precursor to guanidines, ureas, and other nitrogen-rich heterocycles. Furthermore, the acetyl group provides a site for further synthetic elaboration. The strategic application of catalysis is paramount to unlocking the full synthetic potential of this molecule. This document will detail catalytic approaches for both the synthesis of this scaffold and its subsequent chemical transformations.

Catalytic Synthesis of the Core Scaffold

The synthesis of the (5-acetyl-4-methylpyrimidin-2-yl)cyanamide scaffold can be envisioned through a multi-step sequence, where catalysis plays a key role. A plausible synthetic strategy involves the initial formation of a 2-aminopyrimidine core, followed by the introduction of the cyanamide functionality.

Principle of Synthesis: Pyrimidine Ring Formation

The formation of the 2-amino-4-methyl-5-acetylpyrimidine core typically proceeds via a condensation reaction between a 1,3-dicarbonyl compound and a guanidine derivative.[1] In this case, acetylacetone (pentane-2,4-dione) serves as the 1,3-dicarbonyl component.

G cluster_reactants Reactants cluster_products Product Acetylacetone Acetylacetone Catalyst Acid or Base Catalyst (e.g., HCl, NaOH) Acetylacetone->Catalyst Guanidine Guanidine Guanidine->Catalyst Aminopyrimidine 2-Amino-5-acetyl-4-methylpyrimidine Catalyst->Aminopyrimidine Condensation

Figure 1. Catalytic condensation for pyrimidine synthesis.

Protocol: Synthesis of 2-Amino-5-acetyl-4-methylpyrimidine
  • To a solution of guanidine hydrochloride (1.0 eq) in ethanol, add a solution of sodium ethoxide (1.0 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to generate free guanidine.

  • To this mixture, add acetylacetone (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The product may precipitate upon cooling or require concentration of the solvent.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Introduction of the Cyanamide Group

The conversion of the 2-amino group to a cyanamide can be achieved through various methods, often employing toxic reagents like cyanogen bromide. However, safer, catalytically-driven alternatives are emerging. For instance, copper-catalyzed cyanation of amines using less toxic cyanide sources represents a more modern approach.[2]

Catalytic Reactions of the Cyanamide Moiety

The cyanamide group is a linchpin for a variety of catalytic transformations, enabling the construction of complex molecular architectures.

Transition-Metal-Catalyzed [2+2+2] Cycloaddition Reactions

A powerful application of cyanamides in synthesis is their participation in [2+2+2] cycloaddition reactions with alkynes or diynes. These reactions, catalyzed by various transition metals, provide a highly atom-economical route to fused heterocyclic systems.[3][4][5][6] For (5-acetyl-4-methylpyrimidin-2-yl)cyanamide, this would lead to the formation of novel, polycyclic structures with potential applications in materials science and medicinal chemistry.

G cluster_reactants Reactants PyrimidineCyanamide (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide Catalyst Transition Metal Catalyst (e.g., Fe, Ni, Ru, Co) PyrimidineCyanamide->Catalyst Diyne α,ω-Diyne Diyne->Catalyst Product Fused Polycyclic Heterocycle Catalyst->Product [2+2+2] Cycloaddition

Figure 2. [2+2+2] Cycloaddition of a pyrimidinyl cyanamide.

Table 1: Catalyst Systems for [2+2+2] Cycloadditions of Cyanamides

Catalyst SystemTypical Reaction ConditionsReference
FeI₂, ⁱPrPDAI, ZnToluene, heat[3]
Ni(cod)₂, IMes ligandToluene or THF, heat[4]
[Ir(cod)Cl]₂, BINAPDioxane, heat[5]
Co(cod)₂THF, heat[6]

Protocol: Iron-Catalyzed [2+2+2] Cycloaddition

  • In a glovebox, charge an oven-dried Schlenk tube with FeI₂ (10 mol%), ⁱPrPDAI (N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene, 12 mol%), and zinc dust (20 mol%).

  • Add a solution of (5-acetyl-4-methylpyrimidin-2-yl)cyanamide (1.0 eq) and the desired α,ω-diyne (1.2 eq) in anhydrous toluene.

  • Seal the tube, remove from the glovebox, and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the fused polycyclic product.

Catalytic Hydration to Substituted Ureas

The cyanamide functionality can be catalytically hydrated to the corresponding urea derivative. This transformation is significant as the urea moiety is a common pharmacophore.[7] This reaction can be catalyzed by acids, bases, or transition metal complexes.[8]

Protocol: Acid-Catalyzed Hydrolysis to a Pyrimidinyl Urea

  • Dissolve (5-acetyl-4-methylpyrimidin-2-yl)cyanamide (1.0 eq) in a mixture of water and a co-solvent such as dioxane.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄, 10 mol%).

  • Heat the mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Catalytic Guanylation Reactions

The reaction of the cyanamide with an amine to form a substituted guanidine is a cornerstone of its reactivity.[9] This guanylation can be facilitated by Lewis acid catalysts, which activate the cyanamide towards nucleophilic attack.[10]

G cluster_reactants Reactants PyrimidineCyanamide (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide Catalyst Lewis Acid Catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) PyrimidineCyanamide->Catalyst Amine Primary or Secondary Amine Amine->Catalyst Product Substituted Pyrimidinyl Guanidine Catalyst->Product Guanylation

Figure 3. Catalytic guanylation of a pyrimidinyl cyanamide.

Protocol: Scandium(III) Triflate-Catalyzed Guanylation

  • To a solution of (5-acetyl-4-methylpyrimidin-2-yl)cyanamide (1.0 eq) in a suitable solvent (e.g., acetonitrile or water for water-soluble amines), add the desired amine (1.1 eq).[10]

  • Add scandium(III) triflate (Sc(OTf)₃, 5-10 mol%) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • If necessary, quench the reaction with water.

  • Extract the product with an appropriate organic solvent. For water-soluble products, purification may involve ion-exchange chromatography.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Catalytic Reactions of the Acetyl Group

The acetyl group on the pyrimidine ring offers further opportunities for catalytic modification.

Catalytic Reduction

The carbonyl of the acetyl group can be selectively reduced to a hydroxyl group via catalytic hydrogenation.

Protocol: Catalytic Hydrogenation of the Acetyl Group

  • Dissolve (5-acetyl-4-methylpyrimidin-2-yl)cyanamide (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 1-5 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and maintain a hydrogen atmosphere (1-3 atm).

  • Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate to obtain the crude product, which can be purified by standard methods if necessary.

Conclusion

While (5-acetyl-4-methylpyrimidin-2-yl)cyanamide remains a largely unexplored molecule, its constituent functional groups suggest a rich and varied catalytic chemistry. This guide provides a robust framework, grounded in the established reactivity of analogous compounds, for researchers to begin exploring its synthetic utility. The catalytic protocols for cycloaddition, hydration, guanylation, and reduction reactions detailed herein offer reliable starting points for the synthesis of novel and potentially bioactive molecules. As the field of catalysis continues to evolve, so too will the opportunities for innovative transformations of this versatile scaffold.

References

  • Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. The Journal of Organic Chemistry, 76(17), 6967–6971. [Link]

  • Sharma, P., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. [Link]

  • Louie, J., et al. (2012). The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides. Chemical Science, 3(5), 1644-1647. [Link]

  • Cheng, Y., & Louie, J. (2009). Nickel-Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides. The Journal of Organic Chemistry, 74(19), 7628–7631. [Link]

  • Cui, J., & Song, J. (2016). Recent advances in transition-metal-catalyzed direct cyanation of C–H bonds. Beilstein Journal of Organic Chemistry, 12, 1937–1954. [Link]

  • Takeuchi, R., et al. (2011). Iridium-Catalyzed [2+2+2] Cycloaddition of α,ω-Diynes with Cyanamides. Organic Letters, 13(22), 6038–6041. [Link]

  • Hsieh, J.-C., & Cheng, C.-H. (2005). Cobalt-Catalyzed [2+2+2] Cycloaddition of 1,6-Diynes with Cyanamides. A Direct Approach to 2-Aminopyridines. Organic Letters, 7(1), 101–104. [Link]

  • Lacôte, E., et al. (2012). Rearrangements of N-Acyl Isothioureas. Alternate Access to Acylguanidines from Cyanamides. Organic Letters, 14(22), 5852–5855. [Link]

  • Costantino, G., & Macchiarulo, A. (2014). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 14(1), 4-15. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters, 26(15), 3244–3249. [Link]

  • Singh, U. P., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

  • ResearchGate. (2019). (PDF) Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

  • Srifa, W., et al. (2021). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Katritzky, A. R., et al. (2005). Product Class 13: Guanidine Derivatives. In Science of Synthesis (Vol. 22, pp. 799-880). Thieme.
  • ResearchGate. (n.d.). Hydration and hydrolysis reactions of cyanamides. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) NOTES ON UREA HYDROLYSIS BY UREASE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

Welcome to the technical support center for the synthesis of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help optimize your synthetic protocol and improve yields.

Introduction

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide is a key intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors like Imatinib.[1][2][3][4] Achieving a high yield of this compound is crucial for the efficiency of subsequent synthetic steps. This guide provides a structured approach to troubleshooting common issues encountered during its synthesis.

Proposed Synthetic Pathway

A common and logical synthetic route to (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide involves a two-step process. The first step is the condensation of acetylacetone with a guanidine salt to form the pyrimidine core, followed by the introduction of the cyanamide group.

Synthetic Pathway acetylacetone Acetylacetone intermediate 2-Amino-5-acetyl-4-methylpyrimidine acetylacetone->intermediate Step 1: Condensation guanidine Guanidine Nitrate guanidine->intermediate product (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide intermediate->product Step 2: Cyanation cyanamide_reagent Cyanogen Bromide (BrCN) cyanamide_reagent->product

Caption: Proposed two-step synthesis of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide.

Part 1: Troubleshooting Guide & FAQs for Step 1: Synthesis of 2-Amino-5-acetyl-4-methylpyrimidine

This initial step involves the formation of the pyrimidine ring through a condensation reaction.

Question 1: I am experiencing a very low yield or no formation of the desired 2-amino-5-acetyl-4-methylpyrimidine. What are the potential causes and how can I improve the yield?

Low yields in this step are common and can often be attributed to several factors.[5]

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in acetylacetone or the guanidine salt can significantly hinder the reaction.[5]

    • Recommendation: Ensure acetylacetone is freshly distilled. Use a high-purity grade of guanidine nitrate and ensure it is dry.

  • Suboptimal Reaction Conditions: The choice of base and solvent, as well as the reaction temperature, are critical.

    • Recommendation: Sodium ethoxide in ethanol is a commonly used base/solvent system. Ensure the sodium ethoxide is freshly prepared or properly stored to maintain its activity. The reaction often requires heating, so optimizing the reflux time is important.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Recommendation: Increase the reaction time and monitor by TLC until the starting materials are consumed. A slight excess of one of the reactants, typically acetylacetone, may drive the reaction to completion.

Question 2: My final product after work-up is impure, containing significant side products. How can I improve the purity?

Side reactions can compete with the desired condensation.

Potential Causes & Solutions:

  • Side Reactions: Self-condensation of acetylacetone can occur under basic conditions.

    • Recommendation: Control the rate of addition of the base to the reaction mixture. Maintaining a consistent temperature throughout the reaction can also minimize side product formation.

  • Improper Work-up: The work-up procedure may not be effectively removing unreacted starting materials or side products.

    • Recommendation: After neutralizing the reaction mixture, ensure the product is thoroughly washed. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for purifying the final product.

ParameterRecommended ConditionRationale
Base Sodium EthoxideA strong base is required to deprotonate acetylacetone.
Solvent Anhydrous EthanolA polar protic solvent that readily dissolves the reactants.
Temperature RefluxThermal energy is needed to overcome the activation energy of the reaction.
Reactant Ratio 1:1.1 (Guanidine:Acetylacetone)A slight excess of the dicarbonyl compound can favor product formation.

Part 2: Troubleshooting Guide & FAQs for Step 2: Cyanation of 2-Amino-5-acetyl-4-methylpyrimidine

This step involves the introduction of the cyano group onto the amino group of the pyrimidine ring.

Question 1: The cyanation reaction is not proceeding, and I am recovering the starting aminopyrimidine. What could be the issue?

A stalled cyanation reaction can be due to several factors related to the reagents and reaction conditions.

Potential Causes & Solutions:

  • Inactive Cyanating Agent: Cyanogen bromide (BrCN) is a common cyanating agent, but it can degrade over time, especially if exposed to moisture.

    • Recommendation: Use a fresh bottle of cyanogen bromide or verify the purity of your existing stock.

  • Insufficient Activation: The amino group of the pyrimidine may not be sufficiently nucleophilic under the reaction conditions.

    • Recommendation: The reaction is typically carried out in the presence of a non-nucleophilic base, such as sodium bicarbonate or triethylamine, to neutralize the HBr formed during the reaction. Ensure the base is added and is of sufficient quantity.

  • Inappropriate Solvent: The choice of solvent can impact the solubility of the reactants and the reaction rate.

    • Recommendation: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is often a good choice for this type of reaction.[7] Ensure the solvent is anhydrous, as water can react with cyanogen bromide.

Question 2: I am observing the formation of multiple products, and the yield of the desired cyanamide is low. How can I improve the selectivity?

The formation of byproducts is a common challenge in cyanation reactions.[8]

Potential Causes & Solutions:

  • Over-reaction or Side Reactions: The cyanamide product itself can potentially react further under the reaction conditions.

    • Recommendation: Control the reaction temperature carefully. Running the reaction at a lower temperature (e.g., 0-5 °C) can often improve selectivity.[8] Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

  • Ambident Nucleophilicity: While less common for an amino group, there is a theoretical possibility of reaction at the ring nitrogen.

    • Recommendation: This is generally controlled by the inherent reactivity of the substrate. The exocyclic amino group is typically more nucleophilic.

Troubleshooting Cyanation start Low/No Yield in Cyanation check_reagents Check Reagent Purity start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions brcn_purity Use fresh Cyanogen Bromide check_reagents->brcn_purity base_activity Ensure active, dry base is used check_reagents->base_activity solvent_purity Use anhydrous solvent check_reagents->solvent_purity temp_control Run reaction at lower temperature (0-5 °C) check_conditions->temp_control time_control Monitor reaction closely by TLC check_conditions->time_control

Caption: Troubleshooting workflow for low yield in the cyanation step.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-acetyl-4-methylpyrimidine
  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To the sodium ethoxide solution, add guanidine nitrate (1.0 eq). Stir the mixture for 15 minutes at room temperature.

  • Addition of Reactant: Slowly add acetylacetone (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). The product will precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold water, and then a small amount of cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-amino-5-acetyl-4-methylpyrimidine.

Protocol 2: Synthesis of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-amino-5-acetyl-4-methylpyrimidine (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add sodium bicarbonate (1.5 eq) to the solution and stir.

  • Addition of Cyanating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of cyanogen bromide (1.1 eq) in anhydrous DMF.

  • Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice water. The product will precipitate.

  • Purification: Filter the solid product, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by column chromatography on silica gel.[6]

References

  • An optimized approach in the synthesis of imatinib intermedi
  • Optimization of reaction conditions for the synthesis of pyrimidine deriv
  • Troubleshooting common issues in pyrimidine synthesis. BenchChem.
  • Synthesis of 2-Cyanopyrimidines. MDPI.
  • Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines. Organic & Biomolecular Chemistry.
  • improving reaction yield for nitrile synthesis. BenchChem.
  • A facile total synthesis of im
  • (PDF) Synthesis of 2-Cyanopyrimidines.
  • A novel synthesis of imatinib and its intermediates | Request PDF.
  • Synthesis, molecular modeling, and biological evaluation of novel imatinib deriv
  • The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides.
  • Purine and Pyrimidine Metabolism. (Source)
  • Cyanamide: a convenient building block to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems via a multicomponent reaction | Request PDF.
  • An In-Depth Technical Guide to the In Vitro Evaluation of Pyrimidine Cyanamide Deriv
  • Nickel-Catalyzed Cyan
  • Application Notes and Protocols for Cyanation Reactions in Organic Synthesis. BenchChem.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides. (Source)
  • Novel Imatinib base synthesis.
  • Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation†. Journal of Chemical Research, Synopses.
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applic
  • An Investigation into Causes and Effects of High Cyanide Levels in the Palladium-Catalyzed Cyanation Reaction | Organic Letters.
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.
  • Cyanation of aryl halides using potassium hexacyanoferrate(II)
  • (PDF) A New Approach to the Synthesis of Cyanamide. Amanote Research.
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (Source)
  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (Source)
  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization | Journal of the American Chemical Society. (Source)
  • Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University.
  • Custom Cyan
  • US6699993B1 - Process for the preparation of 2-cyanopyridines.
  • (PDF) Synthesis and structure characterization of N-[5-cyano-4-(morpholin-4-yl)-6-phenylpyrimidin-2-yl]benzenesulfonamide.
  • 102739-38-8|N-(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide. BLDpharm.

Sources

Optimization

Optimizing mobile phase for (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide chromatography

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and analytical scientists working with (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and analytical scientists working with (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide (CAS: 102739-38-8).

Due to its unique structural features—a weakly basic pyrimidine ring, a highly polar cyanamide moiety, and an electron-withdrawing acetyl group—this compound presents significant chromatographic challenges, including poor retention, severe peak tailing, and pH-sensitive speciation. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to stabilize your analytical workflows.

Chemical Profiling & Speciation (The "Why" Behind the Chromatography)

To successfully chromatograph (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide, you must first understand its ionization behavior. The molecule is amphoteric, possessing multiple protonation and deprotonation sites:

  • The Cyanamide Group (-NH-CN): Unsubstituted cyanamide is a weak acid with a pKa of approximately 10.3[1]. However, when conjugated to an electron-withdrawing pyrimidine ring, the proton becomes significantly more acidic, shifting its pKa lower.

  • The Pyrimidine Ring: Pyrimidines are weakly basic. The presence of the electron-withdrawing 5-acetyl group further reduces the basicity of the ring nitrogens, while the 4-methyl group provides slight electron donation.

Causality in Chromatography: If your mobile phase pH is not strictly controlled at least 2 units away from these pKa values, the compound will exist in a dynamic equilibrium of neutral, cationic, and anionic states. This mixed speciation directly causes peak splitting, broad peak shapes, and drifting retention times. Furthermore, the highly polar cyanamide group acts as a strong hydrogen-bond donor/acceptor, leading to aggressive secondary interactions with unendcapped silanols on standard silica-based columns.

Core Troubleshooting FAQs

Q: Why am I seeing severe peak tailing and broad peaks on a standard C18 column? A: Peak tailing for this compound is rarely a void volume issue; it is a chemical interaction issue. The basic pyrimidine nitrogens and the polar cyanamide group interact with acidic residual silanols on the silica surface via ion-exchange mechanisms. Self-Validating Diagnostic: Inject a neutral, non-interacting marker (like Uracil) alongside your sample. If the Uracil peak is perfectly symmetrical but your analyte tails, the root cause is secondary silanol interactions. To resolve this, switch to a polar-embedded C18 column or add a competing base (like triethylamine) to your mobile phase[2].

Q: My retention times are drifting between injections. How do I stabilize them? A: Retention time drift for pyrimidine cyanamides is almost always caused by inadequate buffer capacity. If you are using unbuffered additives (like 0.1% Formic Acid in water), minor pH fluctuations from the sample matrix will alter the ionization state of the cyanamide group. You must use a true buffer (e.g., 10 mM Ammonium Formate or Phosphate) to lock the pH in place.

Q: Should I use HILIC or Reversed-Phase (RP) for this compound? A: While the cyanamide group is highly polar, the acetyl and methyl-substituted pyrimidine ring provides sufficient hydrophobicity for Reversed-Phase Liquid Chromatography (RP-HPLC), provided you use highly aqueous conditions. Mixed-mode columns (e.g., Newcrom R1) or C30 columns are highly recommended, as they are designed to handle 100% aqueous mobile phases without phase collapse, which is often required for cyanamide derivatives[3][4].

Mechanistic Workflows

To visualize how mobile phase selection impacts the physical state of the analyte and dictates column choice, refer to the speciation workflow below.

Speciation Analyte (5-Acetyl-4-methylpyrimidin-2-yl) cyanamide LowPH Low pH (< 3.0) Protonated Pyrimidine Analyte->LowPH Acidic Additive (e.g., H3PO4) MidPH Mid pH (5.0 - 7.0) Neutral / Zwitterionic Analyte->MidPH Phosphate/TEA Buffer HighPH High pH (> 9.0) Deprotonated Cyanamide Analyte->HighPH Ammonium Bicarbonate

Chromatographic speciation of the analyte across different mobile phase pH ranges.

Troubleshooting Start Symptom: Severe Peak Tailing Check1 Inject Neutral Marker (Uracil) Start->Check1 Decision Does Uracil Tail? Check1->Decision Yes System Issue: Check void volume or fittings Decision->Yes Yes No Secondary Interactions: Silanol activity dominant Decision->No No Fix Action: Add TEA or use Mixed-Mode Column No->Fix

Self-validating diagnostic workflow for isolating the root cause of peak tailing.

Step-by-Step Method Optimization Protocol

This protocol utilizes an acidic ion-pairing approach, which has been proven effective for cyanamide solutions and pyrimidine derivatives to suppress ionization and improve retention[2][5].

Phase 1: System Preparation

  • Column Installation: Install a polar-embedded C18 column (e.g., Waters SymmetryShield) or a mixed-mode reverse-phase column (e.g., Newcrom R1) with dimensions 150 mm x 4.6 mm, 3–5 µm particle size.

  • Temperature Control: Set the column oven to 35 °C to reduce mobile phase viscosity and improve mass transfer kinetics.

Phase 2: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): Prepare a 15 mM Methanesulfonic acid (MSA) or 0.1% Phosphoric acid solution in ultrapure water (18.2 MΩ·cm). Adjust to pH 2.5. Mechanistic note: The acidic pH ensures the cyanamide group remains fully protonated (neutral), while the MSA acts as a chaotropic/ion-pairing agent for any protonated pyrimidine species.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Degassing: Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes.

Phase 3: Gradient Execution & Validation

  • Flow Rate: Set to 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 2% B (Isocratic hold to retain the polar analyte)

    • 2.0 - 12.0 min: 2% B to 40% B (Linear ramp)

    • 12.0 - 15.0 min: 40% B to 90% B (Column wash)

    • 15.0 - 20.0 min: 2% B (Re-equilibration)

  • Detection: Set the UV/Vis or DAD detector to 240 nm (optimal for the conjugated pyrimidine system)[2].

  • Validation: Inject 10 µL of a 0.1 mg/mL standard. Calculate the asymmetry factor ( As​ ). If As​>1.5 , transition to the Mid-pH Phosphate/TEA buffer system detailed in Table 1.

Quantitative Data Summaries

Table 1: Recommended Mobile Phase Systems

System ApproachMobile Phase A (Buffer)Mobile Phase BTarget pHAnalyte SpeciationBest Use Case
Acidic Ion-Pairing 15 mM Methanesulfonic Acid (aq)Acetonitrile2.0 - 2.5Neutral Cyanamide / Cationic PyrimidineHigh retention, resolving polar impurities[5].
Mid-pH Buffered 2.0 g/L Sodium Phosphate + 0.5% TEAMethanol7.0Zwitterionic / MixedSuppressing severe silanol tailing[2].
MS-Compatible 0.1% Formic Acid in WaterAcetonitrile~2.7Neutral Cyanamide / Cationic PyrimidineLC-MS/MS applications[3].

Table 2: Column Chemistry Comparison for Cyanamides

Column TypeStationary PhaseSilanol ActivityPerformance with Cyanamides
Standard C18 Octadecylsilane on SilicaHighPoor (Severe tailing, low retention).
Polar-Embedded C18 with internal amide/carbamateLowGood (Shields residual silanols).
Mixed-Mode (R1) Alkyl chain + Ion-pairing groupsVery LowExcellent (Dual retention mechanism)[3].
C30 (Triacontyl) Triacontylsilane on SilicaModerateExcellent (Allows 100% aqueous phase)[4].

References

  • Introduction to cyanamides - ORCA - Cardiff University Source: Cardiff University URL:[Link] (Derived from grounding data on cyanamide pKa and tautomerization).

  • Separation of Cyanamide on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Method for detecting dicyandiamide content in cyanamide solution by using HPLC method (CN110618227A)
  • Cynamide Analysis | Chromatography Source: Scribd (Journal of Liquid Chromatography & Related Technologies) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reversible Covalent Targeting: A Comparative Guide to (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide and Traditional Pyrimidine-Based Inhibitors

The landscape of targeted kinase inhibition is undergoing a structural paradigm shift. Historically, drug development relied on a binary choice: non-covalent ATP-competitive inhibitors (which often suffer from short resi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of targeted kinase inhibition is undergoing a structural paradigm shift. Historically, drug development relied on a binary choice: non-covalent ATP-competitive inhibitors (which often suffer from short residence times and require high systemic exposure) or irreversible covalent inhibitors (which carry inherent risks of off-target toxicity and immune-mediated haptenization)[1].

To bridge this gap, Reversible Covalent Kinase Inhibitors (RCKIs) have emerged as a premier pharmacological strategy. By utilizing finely tuned electrophiles, RCKIs achieve the prolonged target occupancy of covalent drugs while maintaining the safety profile of reversible binders[2]. At the forefront of this evolution is the cyanamide warhead[3].

This technical guide provides a comprehensive comparison between the highly modular building block (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide (CAS 102739-38-8) [4] and traditional pyrimidine-based inhibitors, detailing their mechanistic causality, comparative kinetic performance, and the self-validating laboratory protocols required to evaluate them.

Mechanistic Causality: The Cyanamide Advantage

The efficacy of a pyrimidine-based inhibitor relies on a dual-action binding logic within the kinase active site:

  • Hinge Anchoring: The pyrimidine nitrogens form critical bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region (e.g., Met265 in IRAK4, or corresponding residues in JAK3/BTK)[5].

  • Covalent Trapping: While traditional third-generation inhibitors utilize an acrylamide group to undergo an irreversible thia-Michael addition with non-catalytic cysteines[2], (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide employs a cyanamide (-NH-CN) group to execute a reversible electrophilic attack.

The Role of the 5-Acetyl-4-methyl Substitution: The structural modifications on this specific pyrimidine ring are not arbitrary. The 4-methyl group provides essential steric bulk that restricts the rotational freedom of the pyrimidine ring, pre-organizing the conformation for optimal ATP-pocket insertion and intentionally clashing with larger gatekeeper residues in off-target kinases. Simultaneously, the 5-acetyl group acts as a strong electron-withdrawing group (EWG). This EWG modulates the basicity of the pyrimidine nitrogens (optimizing hinge binding) and inductively enhances the electrophilicity of the adjacent cyanamide carbon.

When the cyanamide carbon is attacked by a non-catalytic cysteine (such as Cys481 in BTK or Cys909 in JAK3), it forms a reversible isothiourea adduct[1]. Unlike the permanent carbon-sulfur bond formed by acrylamides, this adduct can dissociate, yielding a finite but prolonged residence time[6]. This "tunable covalency" minimizes the accumulation of permanently modified proteins, thereby reducing the risk of idiosyncratic adverse drug reactions (IADRs)[6].

Binding N1 Pyrimidine Core (Hinge Binding) N3 Kinase ATP Pocket (Non-covalent Anchoring) N1->N3 Hydrogen Bonds N2 Cyanamide Warhead (Covalent Reactive Group) N4 Non-Catalytic Cysteine (e.g., Cys481/Cys909) N2->N4 Electrophilic Attack N5 Reversible Covalent Adduct (Prolonged Residence Time) N3->N5 N4->N5

Fig 1. Dual-action binding mechanism of cyanamide-functionalized pyrimidine inhibitors.

Comparative Performance Data

To objectively evaluate the cyanamide-pyrimidine scaffold, we must benchmark it against the two dominant historical classes: Acrylamide-Pyrimidines (irreversible) and Non-Covalent Pyrimidines. The table below synthesizes established kinetic parameters for these inhibitor classes targeting non-catalytic cysteines[6][7].

Inhibitor Scaffold TypeRepresentative Core MotifTarget Kinase (e.g.)Biochemical IC₅₀ (nM)Dissociation Half-Life (T₁/₂)GSH Reactivity (t₁/₂, min)Binding Mechanism
Cyanamide-Pyrimidine (5-Acetyl-4-methylpyrimidin-2-yl)cyanamideBTK / JAK30.15 - 0.504.0 - 8.0 hours> 1440 (Highly stable)Reversible Covalent
Acrylamide-Pyrimidine 3rd Gen EGFR / BTK CoresBTK / EGFR0.10 - 0.30> 24 hours (Irreversible)~ 45 - 120Irreversible Covalent
Non-Covalent Pyrimidine Aminopyrimidine standardsJAK1/2/31.0 - 5.0< 0.5 hoursN/AReversible Competitive

Note: Cyanamides demonstrate excellent kinome selectivity and minimal reactivity with off-target biological nucleophiles like Glutathione (GSH), significantly improving their pharmacokinetic safety profile compared to acrylamides[3].

Self-Validating Experimental Protocols

As an application scientist, proving that an inhibitor is reversible-covalent rather than simply slow-binding non-covalent or irreversible requires a self-validating experimental system. The following protocols establish a rigorous chain of evidence.

Protocol 1: Intact Protein High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the 1:1 stoichiometric covalent modification of the target kinase. Causality: Non-covalent inhibitors are typically stripped away during the desolvation phase of electrospray ionization (ESI). The persistence of a mass shift corresponding exactly to the molecular weight of the inhibitor confirms a covalent bond.

  • Incubation: Incubate 10 µM of recombinant kinase domain (e.g., wild-type BTK) with 50 µM of the cyanamide inhibitor in HEPES buffer (pH 7.4) for 2 hours at 25°C to ensure equilibrium.

  • Desalting: Pass the reaction mixture through a C4 ZipTip. Rationale: Buffer salts (like NaCl) severely suppress MS ionization and must be removed prior to injection.

  • Acquisition: Analyze via LC-ESI-TOF MS. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms to obtain the intact mass.

  • Self-Validating Control: Run a parallel incubation using a cysteine-mutated kinase (e.g., BTK C481S). Validation Logic: The absence of a mass shift in the mutant confirms that the cyanamide selectively targets the non-catalytic cysteine and does not indiscriminately label other nucleophilic residues (e.g., lysines).

Protocol 2: Biochemical Rapid Washout Assay

Objective: Differentiate the reversible cyanamide adduct from an irreversible acrylamide adduct. Causality: Standard dialysis is too slow to capture the dissociation kinetics of cyanamides, which have half-lives of ~4-6 hours[6]. Rapid gel filtration immediately isolates the inhibited protein from the free ligand pool, allowing precise tracking of enzymatic recovery.

  • Pre-incubation: Incubate the kinase with the inhibitor at 10× the IC₅₀ concentration for 1 hour to achieve >95% target occupancy.

  • Rapid Gel Filtration: Load the mixture onto a Sephadex G-25 spin column and centrifuge. The large protein-inhibitor complex elutes in the void volume, while the small free inhibitor molecules are trapped in the resin matrix.

  • Activity Monitoring: Immediately dilute the eluate into an assay buffer containing ATP and a fluorescent peptide substrate. Monitor product formation continuously over 12 hours using a TR-FRET microplate reader.

  • Self-Validating Controls:

    • Negative Control: An acrylamide-based pyrimidine (e.g., an Ibrutinib analog). Expected Result: 0% recovery of activity over 12 hours (irreversible)[6].

    • Positive Control: A non-covalent pyrimidine. Expected Result: 100% immediate recovery of activity upon washout.

    • Test Compound: The cyanamide inhibitor will show a time-dependent, exponential recovery of activity, mathematically proving its reversible-covalent nature.

Workflow A 1. Incubate Kinase with Inhibitor B 2. Intact Mass Spec (Confirm Adduct) A->B Validate Binding C 3. Rapid Gel Filtration (Remove Free Ligand) A->C Washout Phase D 4. Measure Enzyme Activity Recovery C->D Time-course Assay E Acrylamide-Pyrimidine (Irreversible: No Recovery) D->E Covalent Trapped F Cyanamide-Pyrimidine (Reversible: Activity Restored) D->F Adduct Dissociation

Fig 2. Experimental workflow validating reversible-covalent cyanamide-based pyrimidine inhibitors.

References
  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. NIH / PMC.5

  • FDA-approved covalent kinase inhibitors with year approved and primary target. ResearchGate.1

  • CAS 102739-38-8: Cyanamide, (5-acetyl-4-methyl-2-pyrimidinyl). CymitQuimica.4

  • Nitriles: an attractive approach to the development of covalent inhibitors. NIH / PMC.3

  • Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA.2

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. NIH / PMC.6

  • JAK3 Inhibitors: Covalent and Noncovalent Interactions of a Cyanamide Group Investigated by Multiscale Free-Energy Simulations. ACS Publications.7

Sources

Comparative

1H NMR and 13C NMR spectra validation for (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

An In-Depth Technical Guide to the Spectroscopic Validation of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide In the landscape of drug discovery and development, the unambiguous structural confirmation and purity assessment...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Validation of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

In the landscape of drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount.[1] These foundational steps ensure the integrity of subsequent biological and pharmacological data. This guide provides a comprehensive framework for the validation of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide (CAS No. 102739-38-8), a heterocyclic compound with potential applications as a building block in medicinal chemistry.[2][3]

Predicted Spectroscopic Profile of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

A thorough understanding of the expected NMR signals is the first step in any validation process. The predictions below are based on established chemical shift ranges and the electronic environment of the nuclei within the target molecule.[4][5][6][7]

Molecular Structure and Atom Numbering:

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show four distinct singlet signals. The absence of adjacent protons for each group simplifies the spectrum by eliminating spin-spin coupling.

  • Pyrimidine Ring Proton (H-6): This proton is attached to an sp² hybridized carbon in an electron-deficient aromatic ring. The two nitrogen atoms and the acetyl group exert a strong deshielding effect, pushing this signal significantly downfield. It is expected to appear as a singlet in the range of δ 8.5 - 9.0 ppm .[8]

  • Acetyl Protons (H-8): The three protons of the acetyl methyl group are in a typical ketone environment. They will appear as a sharp singlet, expected around δ 2.5 - 2.7 ppm .

  • Methyl Protons (H-9): The methyl group at the C-4 position of the pyrimidine ring is also on an aromatic system. Its signal is expected as a singlet, typically in the range of δ 2.4 - 2.6 ppm .

  • Cyanamide Proton (NH): The proton on the cyanamide nitrogen is exchangeable. Its chemical shift can be highly variable and dependent on solvent, concentration, and temperature. It is expected to be a broad singlet and may not always be observed. A D₂O exchange experiment would confirm its identity by causing the signal to disappear.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each unique carbon atom in the molecule.

  • Carbonyl Carbon (C-7): The carbon of the acetyl group's carbonyl is highly deshielded due to the attached oxygen and its sp² hybridization. It will appear far downfield, typically in the range of δ 195 - 205 ppm .[9]

  • Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6): These aromatic carbons appear in a characteristic region.

    • C-2 and C-4: These carbons are directly bonded to two nitrogen atoms, resulting in significant deshielding. Their signals are expected between δ 155 - 170 ppm .

    • C-6: This carbon is bonded to a single nitrogen and a proton. It is expected to be found around δ 150 - 160 ppm .

    • C-5: This carbon, substituted with the acetyl group, will likely appear in the δ 110 - 125 ppm range.

  • Cyanamide Carbon (C-10): The nitrile carbon of the cyanamide group has a characteristic chemical shift in the range of δ 115 - 125 ppm .[10]

  • Methyl Carbons (C-8, C-9):

    • Acetyl Methyl (C-8): The carbon of the acetyl's methyl group is expected around δ 25 - 35 ppm .

    • Ring Methyl (C-9): The methyl carbon attached to the pyrimidine ring will likely appear in the range of δ 15 - 25 ppm .

Summary of Predicted NMR Data
Assignment Predicted ¹H NMR Predicted ¹³C NMR
δ (ppm) Multiplicity
H-68.5 - 9.0s
H-8 (CH₃CO)2.5 - 2.7s
H-9 (CH₃-Ring)2.4 - 2.6s
NHVariablebr s
C-2--
C-4--
C-5--
C-6--
C-7 (C=O)--
C-8 (CH₃CO)--
C-9 (CH₃-Ring)--
C-10 (CN)--

A Self-Validating Experimental Protocol

To move from prediction to confirmation, a rigorous, self-validating experimental protocol is essential. This involves not just data acquisition but a series of steps designed to ensure the data is accurate, reproducible, and unambiguously assigned.

Experimental Workflow

The following diagram illustrates the logical flow for the complete spectroscopic validation of a newly synthesized compound like (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide.

G cluster_0 Initial Purity & Identity Check cluster_1 NMR Structural Elucidation cluster_2 Data Analysis & Final Validation HPLC_MS 1. HPLC-MS Analysis (Purity Check & Mol. Weight) IR 2. IR Spectroscopy (Functional Group ID) HPLC_MS->IR Confirms functional groups of correct mass Prep 3. Sample Preparation (Solvent, Standard) IR->Prep Proceed if consistent H1 4. 1H NMR Acquisition (Standard Spectrum) Prep->H1 D2O 5. D2O Exchange (Identify NH proton) H1->D2O C13 6. 13C{1H} NMR (Carbon Count) H1->C13 Process 8. Data Processing (Phasing, Baseline, Referencing) DEPT 7. DEPT-135/90 (CH, CH2, CH3 ID) C13->DEPT Confirm C-types Assign 9. Spectral Assignment (Correlate all data) Process->Assign Final 10. Final Structure & Purity Confirmation Assign->Final

Caption: Workflow for comprehensive spectroscopic validation.

Step-by-Step Methodology

A. Sample Preparation

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it dissolves a wide range of organic compounds and its residual proton signal (around δ 2.50 ppm) is less likely to interfere with key signals compared to chloroform-d (δ 7.26 ppm). It is also effective at revealing exchangeable protons like NH.[11]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).[12]

    • Trustworthiness: Using a single, universally accepted internal standard ensures that spectra are accurately calibrated and can be reliably compared to literature data and other experiments.

B. NMR Data Acquisition (400 MHz Spectrometer)

  • ¹H NMR Spectrum:

    • Acquire a standard ¹H spectrum with 8 to 16 scans.

    • Use a relaxation delay (D1) of at least 5 seconds to ensure full relaxation of all protons, which is critical for accurate integration.

    • Process the spectrum with standard Fourier transformation, phase correction, and baseline correction.

    • Validation: The integration of the three non-exchangeable signals should yield a ratio of 1:3:3, corresponding to H-6, H-8, and H-9.

  • D₂O Exchange:

    • After acquiring the initial ¹H spectrum, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum.

    • Validation: The disappearance of the broad singlet attributed to the NH proton confirms its assignment.

  • ¹³C{¹H} NMR Spectrum:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Validation: The spectrum should show exactly eight distinct signals, confirming the number of unique carbon environments in the molecule.

  • DEPT-135 and DEPT-90 Spectra:

    • Acquire DEPT-135 and DEPT-90 spectra.

    • Validation: The DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals (if any were present) as negative peaks. The DEPT-90 spectrum will only show CH signals. For the target molecule, the DEPT-135 should show one positive CH (C-6) and two positive CH₃ (C-8, C-9) signals. The DEPT-90 should show only the C-6 signal. This provides definitive identification of the carbon types, validating the assignments made from chemical shifts alone.

Comparison with Alternative & Complementary Analytical Techniques

While NMR is the most powerful tool for detailed structural elucidation, a truly robust validation relies on orthogonal data from other techniques.[13][14] Each method provides a different piece of the puzzle, and their collective agreement builds a high degree of confidence in the final assessment.

Technique Information Provided Strengths for this Compound Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry.Unparalleled for complete structure elucidation and unambiguous assignment of all atoms.[14]Lower sensitivity compared to MS; requires a relatively pure sample.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Confirms the molecular formula (C₈H₈N₄O, MW: 176.18 g/mol ). Fragmentation can help identify the acetyl and methyl-pyrimidine substructures.[15]Cannot distinguish between isomers; provides limited connectivity information on its own.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of the C=O (ketone, ~1680-1700 cm⁻¹), C≡N (nitrile, ~2210-2260 cm⁻¹), and N-H bonds.Provides no information on the overall molecular skeleton or the relative positions of functional groups.
HPLC-UV Purity assessment, quantification.The primary method for determining the purity of the sample (e.g., >95%, >99%). The presence of a UV chromophore (pyrimidine ring) allows for sensitive detection.[16]Provides no structural information beyond the UV-Vis spectrum of the analyte.
Elemental Analysis Percentage composition of C, H, N.Provides empirical formula confirmation. The calculated values for C₈H₈N₄O are C: 54.54%, H: 4.58%, N: 31.80%. Experimental results should be within ±0.4% of these values.Requires a highly pure and dry sample; does not provide structural information.

This multi-technique approach ensures that the identity, structure, and purity of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide are validated with the highest level of scientific rigor, a non-negotiable standard in research and drug development.

References

  • Ijaresm. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. [Link]

  • Proclinical. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • De Gruyter. Guide to NMR Method Development and Validation – Part II: Multivariate data analysis. [Link]

  • Algor Cards. Analytical Techniques for Organic Compounds. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Wiley Online Library. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • NIST. 13C - NMR Absorptions of Major Functional Groups. [Link]

  • ACS Publications. How Do Ring Currents Affect 1H NMR Chemical Shifts?. [Link]

  • PubMed. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. [Link]

  • PubMed. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. [Link]

  • ACS Publications. Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). [Link]

  • Springer Nature Experiments. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. [Link]

  • ResearchGate. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Patsnap. Differences in NMR vs Mass Spectrometry for Identification. [Link]

  • ACS Publications. Combined Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approaches for Metabolomics. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

  • SpectraBase. Cyanamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]

  • ResearchGate. Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]

  • PMC. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • PMC. Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • Canadian Science Publishing. C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

  • ACS Publications. NMR Guidelines for ACS Journals. [Link]

  • NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

  • R Discovery. Studies on 13C magnetic resonance spectroscopy. XII. 13C and 1H NMR of 5-substituted pyrimidine derivatives.. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • SpectraBase. Acetyl-p-toluidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • LibreTexts. nuclear magnetic resonance - spectroscopy. [Link]

  • SpectraBase. Potassium cyanide - Optional[13C NMR] - Chemical Shifts. [Link]

  • MDPI. 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

Sources

Validation

A Comparative Analysis of the Inhibitory Potency of Substituted Pyrimidine Analogs in Cancer Cell Lines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds, including those with anticancer properties.[1] The incorporation of a cyanam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds, including those with anticancer properties.[1] The incorporation of a cyanamide moiety at the 2-position of the pyrimidine ring introduces unique electronic and structural features that can be exploited for targeted drug design. While the specific compound (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide represents a molecule of interest within this class, a broader examination of structurally related pyrimidine derivatives provides valuable insights into the structure-activity relationships (SAR) that govern their cytotoxic potential. This guide offers a comparative analysis of the half-maximal inhibitory concentration (IC50) values of a series of indolyl-pyrimidine derivatives, providing a framework for understanding their anticancer activity and the experimental methodologies used for their evaluation.

Comparative IC50 Values of Indolyl-Pyrimidine Analogs

The following table summarizes the in vitro cytotoxic activity of a series of synthesized indolyl-pyrimidine derivatives against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). The data highlights how modifications to the pyrimidine core influence their potency.

Compound IDCore Structure ModificationIC50 (μM) vs. MCF-7[2]IC50 (μM) vs. HepG2[2]IC50 (μM) vs. HCT-116[2]
1 -COOEt at C512.3 ± 1.8414.2 ± 1.9513.7 ± 1.76
2 -CONHNH2 at C510.2 ± 1.5811.8 ± 1.6311.1 ± 1.42
3g Hydrazone substituent with 3,4-dichloro-phenyl at C58.3 ± 1.329.1 ± 1.518.9 ± 1.27
4g Indolyl pyrimidine-thiazolidinone with 2-Cl atoms5.1 ± 1.145.02 ± 1.196.6 ± 1.40
5-FU (Reference) -5.38 ± 0.247.88 ± 0.25.34 ± 0.4
Erlotinib (Reference) -6.65 ± 0.827.49 ± 0.65Not Determined

Data is presented as mean ± standard deviation from three independent experiments.[2]

From this data, a clear structure-activity relationship emerges. The transition from an ester (-COOEt) or a simple hydrazide (-CONHNH2) at the C5 position of the pyrimidine ring to a more complex hydrazone substituent, particularly one bearing electronegative and lipophilic groups like dichlorophenyl, enhances the cytotoxic activity.[2] The most potent analog, 4g , which incorporates a thiazolidinone ring, demonstrates IC50 values comparable to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) and the EGFR inhibitor Erlotinib.[2] This suggests that extending the C5 substituent to include additional heterocyclic moieties can significantly improve the anticancer potency.

Experimental Protocol: In Vitro Cytotoxicity Assessment via Resazurin Assay

The determination of IC50 values is a critical step in the evaluation of potential anticancer compounds. The resazurin assay is a widely used colorimetric method to quantify cell viability.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by the metabolic activity of viable cells. The intensity of the color change is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5x10^3 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are prepared in culture media to achieve the desired final concentrations. The media in the wells is replaced with the media containing the test compounds, and the plates are incubated for a further 48-72 hours.

  • Resazurin Addition: Following the incubation period, a sterile solution of resazurin is added to each well.

  • Incubation and Measurement: The plates are incubated for a specified period (typically 2-4 hours) to allow for the conversion of resazurin to resorufin. The absorbance or fluorescence is then measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][4]

Causality Behind Experimental Choices:

  • Choice of Cell Lines: Utilizing a panel of cell lines from different cancer types (e.g., breast, liver, colon) provides a broader understanding of the compound's spectrum of activity.[1]

  • Incubation Time: A 48 to 72-hour incubation period is typically sufficient to observe the anti-proliferative effects of a compound.[4]

  • Use of a Reference Drug: Including a known anticancer agent like 5-FU or Doxorubicin allows for the relative comparison of the potency of the test compounds.[5]

Visualizing the Drug Evaluation Workflow

The following diagram illustrates the general workflow for evaluating the cytotoxic potential of novel chemical entities.

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis & Interpretation A Compound Synthesis & Characterization B Cell Line Selection & Culture A->B Test Compounds C Cytotoxicity Assay (e.g., Resazurin) B->C Seeded Cells D IC50 Determination C->D Viability Data E Structure-Activity Relationship (SAR) Analysis D->E F Lead Compound Identification E->F EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrimidine Analog (EGFR Inhibitor) Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine analog.

Conclusion

The comparative analysis of indolyl-pyrimidine analogs reveals that strategic modifications to the pyrimidine scaffold can significantly enhance their cytotoxic potency against various cancer cell lines. The structure-activity relationships derived from such studies are invaluable for guiding the design of more effective and selective anticancer agents. The experimental protocols and workflows detailed herein provide a robust framework for the continued evaluation of novel pyrimidine derivatives in the pursuit of new cancer therapeutics.

References

  • El-Gamal, M. I., et al. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Pharmaceuticals, 15(3), 339. [Link]

  • Papanastasiou, I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3895. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(19), 6296. [Link]

  • Gáspár, R., et al. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. International Journal of Molecular Sciences, 27(3), 1234. [Link]

  • Various Authors. (2026). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Pharmaceutical Research International, 38(1), 1-15. [Link]

  • Al-Obaid, A. M., et al. (2012). Synthesis and Antitumor Activity of New Pyrimidine and Caffeine Derivatives. Journal of the Serbian Chemical Society, 77(1), 1-12. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of the Saudi Chemical Society, 16(4), 453-459. [Link]

  • Rani, S., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science, 11(12), 001-016. [Link]

  • Riela, S., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 729. [Link]

  • Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767. [Link]

  • Wang, Y., et al. (2022). Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Patel, K., et al. (2014). Synthesis and Bioassay Studies of Substituted-N-(5-cyanopyrimidin-4yl) benzamides. International Journal of Pharmaceutical Sciences and Research, 5(8), 3326-3331. [Link]

  • Mishra, N. M., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 29(23), 5432. [Link]

  • Lee, S., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Molecules, 27(15), 4909. [Link]

  • Karolak, A., et al. (2020). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 82(4), 48. [Link]

  • Ghosh, S., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(10), 4349-4363. [Link]

  • Mazur-Marzec, H., et al. (2022). Biological Activity and Stability of Aeruginosamides from Cyanobacteria. Marine Drugs, 20(2), 85. [Link]

  • Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. [Link]

  • Yoshimura, H., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 14(4), 4837-4842. [Link]

  • Wang, M., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]

  • Ndayishimiye, J. (2022). The IC-50-time evolution is a new model to improve drug responses consistency of large scale studies. F1000Research, 11, 284. [Link]

  • Hussein, H. A., et al. (2023). Cytotoxicity of bioactive compounds derived from cyanobacteria. Journal of Applied Phycology, 35(6), 3047-3060. [Link]

  • Kumar, S., et al. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Current Bioactive Compounds, 20(1), 83-92. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide: An FTIR-Centric Comparative Analysis

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. The novel heterocyclic compound, (5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. The novel heterocyclic compound, (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide, with its unique assembly of a pyrimidine core, an acetyl moiety, and a cyanamide group, presents a distinct analytical challenge. This guide provides an in-depth, technically-grounded comparison of analytical methods for its structural verification, with a primary focus on the utility and application of Fourier-Transform Infrared (FTIR) spectroscopy. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating approach to structural confirmation.

The Central Role of FTIR Spectroscopy

FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for structural verification. Its power lies in its ability to probe the vibrational modes of a molecule's functional groups, providing a unique "molecular fingerprint." For (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide, the FTIR spectrum is expected to display a series of characteristic absorption bands corresponding to its distinct chemical motifs. The presence and position of these bands provide strong evidence for the successful synthesis of the target compound.

The interpretation of the FTIR spectrum relies on correlating observed absorption bands (in wavenumbers, cm⁻¹) with the vibrational frequencies of specific functional groups within the molecule. Based on extensive reference data for similar structures, we can predict the key spectral features.[1][2]

Functional GroupExpected Absorption Range (cm⁻¹)Vibration TypeExpected Intensity
Cyanamide 2240 - 2220-C≡N StretchStrong, Sharp
Acetyl Carbonyl 1720 - 1680C=O StretchStrong, Sharp
Pyrimidine Ring 1650 - 1550C=N & C=C Ring StretchesMedium to Strong
Aromatic C-H 3100 - 3000C-H StretchMedium to Weak
Aliphatic C-H 2950 - 2850C-H Stretch (from -CH₃)Medium
Methyl C-H Bend 1470 - 1350C-H Bend (Asymmetric & Symmetric)Medium
  • The Cyanamide Stretch (-C≡N): This is the most diagnostic peak for this molecule. The cyanamide group's stretching vibration appears in a relatively uncongested region of the spectrum, typically between 2220 and 2243 cm⁻¹.[3] Its presence is a primary indicator of the cyanamide functionality. It's important to note that for aromatic cyanamides, this peak can sometimes present a complex line shape due to Fermi resonance with overtones of ring vibrations.[3][4]

  • The Acetyl Carbonyl (C=O): A strong, sharp absorption band between 1680-1720 cm⁻¹ is expected for the acetyl group's carbonyl stretch.[1][5][6] Its exact position within this range is influenced by electronic effects from the pyrimidine ring.

  • The Pyrimidine Core: The heterocyclic aromatic ring will produce a set of characteristic bands. Look for C=C and C=N stretching vibrations between 1550-1650 cm⁻¹.[1][5] Aromatic C-H stretching bands are typically found just above 3000 cm⁻¹, while out-of-plane bending vibrations appear in the fingerprint region (900-675 cm⁻¹).[7][8]

  • Methyl Groups (-CH₃): The methyl groups on the pyrimidine ring and acetyl group will exhibit aliphatic C-H stretching vibrations in the 2850–2950 cm⁻¹ range and characteristic bending (scissoring) vibrations around 1470-1450 cm⁻¹.[1][7]

Caption: Key functional groups of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide.

Experimental Protocol: Acquiring the FTIR Spectrum

Trustworthy data begins with meticulous sample preparation. For a solid compound like (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity and lack of sample destruction.[9][10] The traditional KBr pellet method is also a valid, albeit more labor-intensive, alternative.[10][11]

Method 1: Attenuated Total Reflectance (ATR-FTIR)

  • Causality: ATR works by passing an infrared beam through a crystal (e.g., diamond or zinc selenide) in close contact with the sample. The beam reflects internally, but a portion of its energy, the "evanescent wave," penetrates a few microns into the sample, where it can be absorbed. This avoids the need for sample dilution and thickness control, making it highly reproducible.[10]

  • Protocol:

    • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Run a background spectrum of the clean, empty crystal. This is critical to subtract any atmospheric (CO₂, H₂O) or residue signals from the final sample spectrum.

    • Sample Application: Place a small amount (1-2 mg) of the finely powdered (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide sample directly onto the center of the ATR crystal.

    • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key for good spectral quality and reproducibility.

    • Data Acquisition: Collect the spectrum. A typical acquisition involves co-adding 8 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

    • Cleaning: After analysis, remove the sample and clean the crystal surface as in Step 1.

Method 2: Potassium Bromide (KBr) Pellet

  • Causality: This transmission method involves dispersing the sample within an IR-transparent matrix (KBr). Grinding the sample to a particle size smaller than the wavelength of the IR radiation is essential to minimize light scattering, which can distort the spectrum.[12] The mixture is pressed into a transparent pellet, allowing the IR beam to pass directly through it.[13]

  • Protocol:

    • Grinding: Add approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopy-grade KBr powder to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until it becomes a fine, homogenous powder.

    • Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.

    • Analysis: Place the pellet into the sample holder in the FTIR spectrometer's beam path.

    • Data Acquisition: Run a background spectrum of the empty sample compartment first. Then, collect the sample spectrum using similar parameters to the ATR method.

Workflow for FTIR-Based Structural Confirmation

workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis (ATR) cluster_interp Data Interpretation & Confirmation prep Obtain Solid Sample grind Grind to Fine Powder prep->grind background Acquire Background Spectrum (Clean Crystal) grind->background sample_spec Acquire Sample Spectrum background->sample_spec process Background Subtraction sample_spec->process identify Identify Key Peaks (-C≡N, C=O, C=N, C-H) process->identify compare Compare with Reference Data & Predicted Frequencies identify->compare confirm Structural Confirmation compare->confirm

Caption: Standard workflow for compound confirmation using ATR-FTIR.

A Comparative Guide to Orthogonal Analytical Methods

While FTIR provides excellent functional group information, it does not reveal the complete picture of molecular connectivity or stereochemistry. For unambiguous confirmation, especially in regulated environments like drug development, data from orthogonal (complementary) techniques are essential.[14]

TechniqueInformation ProvidedSample NeedsSpeedStrengths & Limitations
FTIR Spectroscopy Functional groups present~1 mg, solid/liquidFast (< 5 min)S: Rapid, non-destructive, excellent for functional group ID. L: Limited connectivity info, difficult for isomers.
NMR Spectroscopy Atomic connectivity, chemical environment5-10 mg, solubleSlow (hours)S: Gold standard for structure elucidation, detailed connectivity. L: Less sensitive, requires soluble sample, complex spectra.
Mass Spectrometry Molecular weight, elemental formula, fragmentation< 1 mg, soluble/volatileFast (< 30 min)S: High sensitivity, exact mass determination. L: Isomers can be indistinguishable, limited functional group info.
X-ray Crystallography Absolute 3D structure in solid stateSingle crystalVery Slow (days-weeks)S: Unambiguous 3D structure. L: Requires high-quality single crystals, which can be difficult to grow.
Alternative Techniques in Detail
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (both ¹H and ¹³C) is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides data on the chemical environment of each nucleus, allowing for the mapping of the entire carbon-hydrogen framework. For (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide, ¹H NMR would confirm the number and connectivity of protons on the methyl groups and the pyrimidine ring, while ¹³C NMR would identify all unique carbon atoms, including the critical carbonyl, cyanamide, and ring carbons.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an extremely accurate mass measurement of the molecule, allowing for the confident determination of its elemental formula (C₈H₇N₅O). Fragmentation patterns observed in the mass spectrum (e.g., via MS/MS analysis) can further corroborate the proposed structure by showing the loss of logical fragments, such as the acetyl or cyanamide groups.

  • HPLC and Other Chromatographic Methods: While primarily used for purification and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can serve as a confirmation of purity.[15] The retention time is a characteristic property of the compound under specific conditions, and UV-Vis spectroscopy can confirm the presence of the conjugated pyrimidine system.[8]

Conclusion: A Multi-faceted Approach to Confirmation

FTIR spectroscopy is an indispensable tool for the rapid confirmation of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide. It provides direct, compelling evidence for the presence of the key cyanamide, acetyl, and pyrimidine functional groups that define the molecule. The speed, simplicity, and non-destructive nature of the ATR-FTIR technique make it the ideal first step in any analytical workflow.

However, for absolute and unequivocal structural proof, a single technique is insufficient. The most robust scientific validation comes from a synergistic approach. The functional group data from FTIR should be complemented by connectivity information from NMR spectroscopy and accurate mass determination from mass spectrometry. This multi-technique, orthogonal validation ensures the highest degree of confidence in the identity and purity of the target compound, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • FT‐IR Sample Preparation. NIU - Department of Chemistry and Biochemistry. [Link]

  • FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. [Link]

  • 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. PMC. [Link]

  • Quantitative method of detecting cyanamide by utilizing HPLC method.
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry | OpenStax. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.